molecular formula C13H17N3 B1591839 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 864069-00-1

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No.: B1591839
CAS No.: 864069-00-1
M. Wt: 215.29 g/mol
InChI Key: SZENQRLSNAOEPP-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENQRLSNAOEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594569
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864069-00-1
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile, a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and potential applications. The information presented herein is synthesized from established chemical principles and available literature to ensure technical accuracy and practical relevance.

Introduction: The Strategic Importance of the Piperazinyl-methyl-benzonitrile Scaffold

The chemical scaffold of this compound integrates three key pharmacophoric features: a benzonitrile group, a benzylic methylene linker, and an N-methylpiperazine moiety. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly for targeting biological pathways in the central nervous system (CNS).[1] The piperazine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[2] The benzonitrile group serves as a versatile synthetic handle and can participate in various chemical transformations to build more complex molecular architectures.[3]

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its analytical characterization and potential downstream applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 864069-00-1
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMF[4]
Storage Store in a cool, dry place away from lightGeneral laboratory practice

Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary retrosynthetic pathways. The most direct and industrially scalable method involves the nucleophilic substitution of a halomethylbenzonitrile with N-methylpiperazine. An alternative, yet equally viable, route is the reductive amination of 2-cyanobenzaldehyde with N-methylpiperazine.

Preferred Synthetic Route: Nucleophilic Substitution

This method is predicated on the high reactivity of benzylic halides towards nucleophilic attack. The synthesis involves a two-step process starting from o-tolunitrile.

G cluster_0 Step 1: Benzylic Halogenation cluster_1 Step 2: Nucleophilic Substitution o-Tolunitrile o-Tolunitrile NBS_AIBN N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) o-Tolunitrile->NBS_AIBN Radical Initiator 2_Bromomethylbenzonitrile 2-(Bromomethyl)benzonitrile NBS_AIBN->2_Bromomethylbenzonitrile Benzylic Bromination N-Methylpiperazine N-Methylpiperazine 2_Bromomethylbenzonitrile->N-Methylpiperazine Reactants Base Base (e.g., K₂CO₃) N-Methylpiperazine->Base Proton Scavenger Target_Molecule This compound Base->Target_Molecule SN2 Reaction

Caption: Synthetic workflow for this compound.

The initial step involves the radical bromination of o-tolunitrile at the benzylic position. This reaction is a classic example of a Wohl-Ziegler bromination.

  • Causality behind Experimental Choices:

    • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.

    • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

    • Solvent: A non-polar solvent such as carbon tetrachloride or 1,2-dichlorobenzene is typically used to prevent ionic side reactions.[5]

  • Detailed Protocol:

    • To a solution of o-tolunitrile (1 equivalent) in dry 1,2-dichlorobenzene, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).[5]

    • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)benzonitrile, which can be purified by recrystallization or column chromatography.

The second step is a nucleophilic substitution reaction where N-methylpiperazine displaces the bromide from 2-(bromomethyl)benzonitrile.

  • Causality behind Experimental Choices:

    • N-Methylpiperazine: This secondary amine acts as the nucleophile. The tertiary amine end of the molecule is less nucleophilic due to steric hindrance and the presence of the methyl group.

    • Base: An inorganic base such as potassium carbonate or triethylamine is added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the N-methylpiperazine and driving the reaction to completion.[6]

    • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.

  • Detailed Protocol:

    • Dissolve 2-(bromomethyl)benzonitrile (1 equivalent) in acetonitrile.

    • Add N-methylpiperazine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution.[6]

    • Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.[6]

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and excess N-methylpiperazine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.

    • Aromatic Protons: Four protons in the aromatic region (typically δ 7.2-7.8 ppm), exhibiting a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.

    • Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the CH₂ group.

    • Piperazine Protons: Two broad multiplets in the region of δ 2.4-2.8 ppm, each integrating to four protons, corresponding to the two sets of inequivalent methylene groups on the piperazine ring.

    • N-Methyl Protons: A singlet at around δ 2.2-2.3 ppm, integrating to three protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), including the carbon of the nitrile group (around δ 118 ppm) and the quaternary carbon attached to the methylene group.

    • Benzylic Carbon: A signal around δ 60-65 ppm for the CH₂ group.

    • Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 50-55 ppm.

    • N-Methyl Carbon: A signal for the methyl group carbon at approximately δ 45-48 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹, characteristic of the nitrile group.

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C-N Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the piperazine moiety.

  • Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.15.

Potential Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its structural motifs are frequently found in molecules targeting the central nervous system.

G Target_Molecule This compound CNS_Disorders CNS Disorders Target_Molecule->CNS_Disorders Intermediate for Kinase_Inhibitors Kinase Inhibitors Target_Molecule->Kinase_Inhibitors Intermediate for Antipsychotics Antipsychotics CNS_Disorders->Antipsychotics Antidepressants Antidepressants CNS_Disorders->Antidepressants Oncology Oncology Kinase_Inhibitors->Oncology

Caption: Potential therapeutic areas for derivatives of the title compound.

  • Intermediate for CNS-Active Agents: The N-methylpiperazine moiety is a common feature in many antipsychotic and antidepressant drugs.[1] The title compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic activity in these areas.

  • Scaffold for Kinase Inhibitors: The piperazine ring is also frequently incorporated into the design of kinase inhibitors for the treatment of cancer.[7] The benzonitrile group can be further functionalized to interact with specific residues in the kinase active site.

  • Building Block for Novel Heterocycles: The nitrile group can be transformed into other functional groups such as amines, amides, or tetrazoles, providing access to a diverse range of heterocyclic compounds for biological screening.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established and scalable chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and professionals in drug discovery and development. The insights into the causality behind experimental choices and the detailed protocols are intended to facilitate the practical application of this versatile building block in the laboratory.

References

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  • A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents.
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  • CA952269A - Strap handle - Google Patents.
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  • electricity generating apparatus utilizing a single magnetic flux path - Patent Buddy. Available at: [Link]

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  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - Brieflands. Available at: [Link]

  • ( 12 ) United States Patent - Googleapis.com. Available at: [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchGate. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. Available at: [Link]

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Sources

Biological activity of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to addressing unmet medical needs. The compound this compound has emerged not as a therapeutic agent in itself, but as a pivotal intermediate—a molecular keystone—in the construction of a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a nuanced understanding of its synthetic utility and the biological activities of the scaffolds it helps create. For researchers and drug development professionals, this document serves as a technical resource, elucidating the rationale behind its use and providing a framework for its application in the pursuit of new therapeutic leads.

Molecular Profile and Physicochemical Characteristics

This compound, with CAS Number 864069-00-1, is a bifunctional organic molecule that strategically combines a benzonitrile group with a methylpiperazine moiety.[1] This unique amalgamation of functional groups makes it a valuable building block in pharmaceutical synthesis.

Identifier Value Source
CAS Number 864069-00-1[1]
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Appearance Inquire with supplierN/A
Solubility Inquire with supplierN/A
Storage Room temperature, sealed, dry[1]

The presence of the nitrile group, a versatile functional group found in over 30 FDA-approved drugs, offers a site for chemical modification and can contribute to enhanced binding affinity with biological targets.[2] The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs for various conditions, including antipsychotic, antihistamine, and anticancer therapies.[3] The methyl group on the piperazine can influence the compound's basicity and pharmacokinetic properties.

Synthetic Pathways and Role as a Key Intermediate

The primary value of this compound lies in its role as a reactive intermediate. While specific, detailed synthetic routes for this exact compound are proprietary or described within broader patent literature, a general understanding can be derived from standard organic chemistry principles and related syntheses.

A plausible synthetic approach involves the nucleophilic substitution reaction between a halosubstituted tolunitrile, such as α-bromo-p-tolunitrile, and 1-methylpiperazine. This type of reaction is a common method for coupling amine-containing fragments to benzylic systems.

Synthetic_Pathway alpha-halo-tolunitrile α-Halo-p-tolunitrile product This compound alpha-halo-tolunitrile->product Nucleophilic Substitution 1-methylpiperazine 1-Methylpiperazine 1-methylpiperazine->product

Caption: General synthetic scheme for this compound.

This compound's utility as an intermediate is highlighted by its application in the synthesis of more complex molecules, including potential kinase inhibitors and agents targeting central nervous system (CNS) disorders.[1] The reactive nitrile and piperazine groups allow for a wide range of subsequent chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.[1]

Biological Activities of Structurally Related Scaffolds

While direct biological activity data for this compound is not extensively published, a wealth of information is available for structurally related compounds. This allows for a predictive understanding of the potential therapeutic areas where this scaffold could be impactful.

Antiviral Activity: Hepatitis C Virus (HCV) Inhibition

A study published in the Journal of Medicinal Chemistry detailed the discovery of a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as potent inhibitors of the Hepatitis C virus.[4] The lead compound from this series, L0909, demonstrated a remarkable EC50 of 0.022 µM.[4]

Mechanism of Action: The study revealed that these compounds act as HCV entry inhibitors.[4] This mechanism is advantageous as it is less likely to be affected by mutations in the viral replication machinery that confer resistance to direct-acting antivirals.

HCV_Inhibition HCV HCV Virion Receptor Host Cell Receptor HCV->Receptor Binding Host_Cell Host Cell Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Compound 2-((4-arylpiperazin-1-yl)methyl)benzonitrile Derivative (L0909) Compound->Entry Inhibition

Caption: Mechanism of HCV entry inhibition by benzonitrile derivatives.

The study also highlighted the oral bioavailability and low in vivo toxicity of the lead compound, making this scaffold highly attractive for further development.[4]

Anticancer Potential: Antiproliferative and Kinase Inhibition Activity

The piperazine moiety is a common feature in many anticancer agents. Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[5] Some of these compounds demonstrated significant activity, suggesting that the piperazine scaffold can be effectively utilized in the design of novel anticancer drugs.[5]

Furthermore, this compound itself is used in the preparation of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The ability to synthesize kinase inhibitors from this intermediate underscores its importance in oncology research.

Central Nervous System (CNS) Applications

The structural motifs within this compound are frequently found in drugs targeting the CNS. The piperazine ring is a key component of several antipsychotic and antidepressant medications.[3][6] This compound is explicitly mentioned as an intermediate for developing APIs for CNS disorders, with potential applications in treating conditions like depression and schizophrenia.[1][7]

The metabotropic glutamate receptor 5 (mGluR5) is a target for CNS disorders, and antagonists containing benzonitrile and thiazole moieties have been developed for PET imaging of this receptor.[7] This indicates the suitability of the benzonitrile scaffold for interacting with CNS targets.

Exemplary Experimental Protocols for Biological Evaluation

To provide actionable insights for researchers, this section details standardized protocols that would be appropriate for evaluating the biological activity of novel compounds synthesized from this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[5]

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compound Cell_Seeding->Compound_Addition Incubation 4. Incubate (24-72h) Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion and Future Directions

This compound stands as a testament to the importance of versatile intermediates in the drug discovery pipeline. While it may not be the final active pharmaceutical ingredient, its structural components are present in a wide array of biologically active molecules with demonstrated efficacy in antiviral, anticancer, and CNS applications. The strategic combination of the benzonitrile and methylpiperazine moieties provides a robust platform for the synthesis of novel compounds.

Future research efforts should focus on leveraging this intermediate to build libraries of diverse compounds for screening against a wide range of biological targets. The insights gained from the biological activities of its derivatives suggest that further exploration in the areas of kinase inhibition, viral entry blockade, and modulation of CNS receptors could be particularly fruitful. As our understanding of disease biology deepens, the demand for novel chemical scaffolds will continue to grow, and intermediates like this compound will remain indispensable tools for the medicinal chemist.

References

  • Finafloxacin (46) is one of the fourth-generation fluoroquinolone antibiotics... (and other excerpts). RSC Medicinal Chemistry. 2021-08-10.
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  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. 2020-06-11.
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. 2025-12-18.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. 2025-02-24.
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  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. 2012-01-01.
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Sources

InChI key for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Identification of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core structural representation of the molecule through its IUPAC International Chemical Identifier (InChI) and InChIKey, alongside its physicochemical properties and its context within pharmaceutical research.

Molecular Identification and Physicochemical Properties

Accurate and unambiguous identification of chemical substances is paramount in scientific research and development. Standardized identifiers ensure that data is consistently attributed to the correct molecule, preventing costly errors and facilitating global collaboration. This compound is cataloged with the CAS Registry Number 864069-00-1.[1][2]

A summary of its key identifiers and computed physicochemical properties is presented below.

Identifier/PropertyValueSource
IUPAC Name This compoundFisher Scientific[3]
CAS Number 864069-00-1Pharmaffiliates, Simson Pharma[1][2]
Molecular Formula C13H17N3Simson Pharma[2]
Molecular Weight 215.29 g/mol Simson Pharma[2]
InChIKey SZENQRLSNAOEPP-UHFFFAOYSA-NFisher Scientific[3]
SMILES CN1CCN(CC1)CC2=CC=CC=C2C#NFisher Scientific[3]
PubChem CID 18525814Fisher Scientific[3]

The InChI Key: A Digital Fingerprint

The InChIKey provides a fixed-length, machine-readable string derived from the more detailed InChI string, which is essential for database indexing and web searches. For this compound, the standard InChIKey is SZENQRLSNAOEPP-UHFFFAOYSA-N .[3] This key is a hashed representation of the molecule's structure, ensuring its unique identification.

The generation of an InChIKey is a multi-step process that begins with the normalization of the chemical structure, followed by the generation of the layered InChI string, and finally, the hashing of this string to produce the compact key.

G cluster_0 InChI Key Generation Workflow Structure Chemical Structure This compound Normalization Structure Normalization Structure->Normalization InChI_String InChI String Generation (Layered Information) Normalization->InChI_String Hashing Hashing Algorithm InChI_String->Hashing InChIKey InChIKey SZENQRLSNAOEPP-UHFFFAOYSA-N Hashing->InChIKey

Caption: Workflow for generating the InChIKey.

Deconstruction of the InChI for this compound

The standard InChI for this compound is InChI=1S/C13H17N3/c1-15-8-10-16(11-9-15)12-13-6-4-5-7-14-13/h4-7H,8-12H2,1-3H3 . This string is a layered representation of the molecule's constitution.

  • 1S/ : Indicates the standard InChI version.

  • C13H17N3 : Represents the molecular formula.

  • /c1-15-8-10-16(11-9-15)12-13-6-4-5-7-14-13 : This is the connectivity layer, detailing the connections between the non-hydrogen atoms.

  • /h4-7H,8-12H2,1-3H3 : This layer specifies the locations of hydrogen atoms.

The structure is achiral, and therefore, does not possess stereochemical layers in its InChI string.

Caption: 2D representation of the molecular structure.

Synthesis and Applications in Drug Discovery

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, its structural motifs are common in pharmaceutical development. The synthesis of related benzonitrile derivatives often involves the reaction of a halo-substituted tolunitrile with a suitable amine, such as 1-methylpiperazine.[4] For instance, the synthesis of the regioisomeric 4-((4-methylpiperazin-1-yl)methyl)benzoic acid involves starting from 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.[5]

The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has shown that derivatives of this scaffold can act as potent inhibitors of the Hepatitis C Virus (HCV) by blocking the viral entry stage.[6] This highlights the potential utility of this compound as a key intermediate or a starting point for the synthesis of new therapeutic agents. The piperazine moiety is a well-known pharmacophore in medicinal chemistry, often incorporated to improve solubility, cell permeability, and target binding.[7]

Experimental Protocol: A General Approach to Synthesis

The following is a generalized, illustrative protocol for the synthesis of a compound like this compound, based on common organic synthesis techniques for analogous structures.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

G reagents 2-(Bromomethyl)benzonitrile + 1-Methylpiperazine + K2CO3 in ACN reaction Stir at RT (12-18h) reagents->reaction Step 1-2 workup Filter & Concentrate reaction->workup Step 3 extraction Dissolve in DCM Wash with NaHCO3 & Brine workup->extraction Step 4 drying Dry (Na2SO4) Filter & Concentrate extraction->drying Step 5 purification Column Chromatography drying->purification Step 6 product Pure Product purification->product

Caption: Generalized synthetic workflow.

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly in antiviral research. Its unique and verifiable identification through the InChIKey SZENQRLSNAOEPP-UHFFFAOYSA-N is crucial for accurate data management and dissemination within the scientific community. This guide has provided a detailed analysis of its chemical identifiers, structural properties, and its relevance in the broader context of drug discovery, offering a foundational resource for researchers in the field.

References

  • This reference number is intentionally left blank.
  • This reference number is intentionally left blank.
  • Pharmaffiliates. This compound. [Link]

  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]

  • PubMed. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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The Convergence of Scaffolds: A Technical Guide to the Discovery and History of Benzonitrile Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate fusion of the benzonitrile moiety and the piperazine ring has created a class of compounds with profound significance in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, historical evolution, and synthetic strategies for benzonitrile piperazine derivatives. By examining the causal relationships behind experimental designs and providing detailed protocols, this document serves as an in-depth resource for professionals in the field of drug discovery and development. We will explore the journey of these molecules from their conceptual origins to their roles as modulators of key biological targets, underscoring the scientific rationale that has propelled their development.

The Strategic Imperative: Why Benzonitrile and Piperazine?

The enduring presence of both the piperazine and benzonitrile motifs in a vast number of clinically successful drugs is a testament to their inherent value in molecular design. Their combination is not a matter of serendipity but a strategic choice rooted in the distinct and complementary properties each scaffold offers.

The Piperazine Ring: A Privileged Scaffold in Drug Discovery

The piperazine heterocycle is widely regarded as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is due to a combination of favorable structural and physicochemical properties that make it an ideal building block for bioactive molecules.[3][4]

  • Physicochemical Tuning: The two nitrogen atoms at positions 1 and 4 provide versatile handles for synthetic modification.[1][5] This allows for the precise modulation of critical drug-like properties such as aqueous solubility, lipophilicity (LogP), and acid dissociation constant (pKa), which are essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

  • Receptor Engagement: The saturated, six-membered ring of piperazine typically adopts a chair conformation, which projects its substituents into defined vectors in three-dimensional space. This conformational rigidity is crucial for establishing high-affinity interactions with the binding pockets of biological targets.[1]

  • Synthetic Tractability: The piperazine ring is readily incorporated into molecules through a variety of robust and well-established chemical reactions, making it a highly accessible component for both library synthesis and lead optimization campaigns.[6][7]

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group, a benzene ring substituted with a cyano (-C≡N) functionality, is a key pharmacophore that imparts several advantageous features to a drug candidate.[8]

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can significantly improve the pharmacokinetic profile and in vivo half-life of a compound.

  • Hydrogen Bonding Capacity: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within the active site of a protein.[9]

  • Electronic Modulation: As a potent electron-withdrawing group, the nitrile functionality can modulate the electronic properties of the aromatic ring and influence the pKa of adjacent functional groups, thereby affecting binding affinity and selectivity.

A Historical Trajectory: From CNS Agents to Broader Therapeutic Applications

The history of benzonitrile piperazine derivatives is intrinsically linked to the broader story of arylpiperazines in the development of treatments for central nervous system (CNS) disorders.[10]

Early Roots in Antipsychotic Drug Discovery

The "psychopharmacological revolution" of the mid-20th century saw the emergence of the first-generation "typical" antipsychotics, such as the phenothiazines.[11][12] While effective, these drugs were often associated with significant motor side effects. This spurred the search for "atypical" antipsychotics with a more favorable safety profile.

Researchers discovered that arylpiperazine derivatives could achieve a desirable balance of antagonism at dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of atypical antipsychotics.[13] The incorporation of the benzonitrile moiety into these arylpiperazine scaffolds was a critical step in fine-tuning this dual receptor activity and improving the overall pharmacological profile of these agents.[14] Aripiprazole, a widely prescribed atypical antipsychotic, features a dichlorophenyl piperazine moiety and was approved for medical use in the United States in 2002.[15]

Expansion into New Therapeutic Frontiers

The success of benzonitrile piperazine derivatives in the CNS arena paved the way for their exploration in other therapeutic areas. The versatility of this scaffold has been leveraged to develop inhibitors of a wide range of biological targets.

  • Oncology: Numerous benzonitrile piperazine derivatives have been investigated as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[11][16][17][18] The benzonitrile group can form key interactions within the ATP-binding pocket of these enzymes.

  • Cardiovascular and Other Diseases: The modular nature of the benzonitrile piperazine scaffold has allowed for its adaptation to target a diverse array of receptors and enzymes implicated in cardiovascular, inflammatory, and infectious diseases.[16]

Core Synthetic Methodologies: Constructing the Benzonitrile Piperazine Scaffold

The synthesis of benzonitrile piperazine derivatives is typically achieved through the formation of a carbon-nitrogen bond between the benzonitrile ring and one of the piperazine nitrogens. The two most common and robust methods for achieving this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the synthesis of arylpiperazines when the benzonitrile ring is appropriately activated.

  • Causality of Experimental Choices: This reaction relies on the presence of an electron-withdrawing group (in this case, the nitrile) to render the aromatic ring susceptible to nucleophilic attack by the piperazine. A good leaving group, typically a halogen such as fluorine or chlorine, must be positioned ortho or para to the nitrile to facilitate the reaction. The use of a base is essential to deprotonate the piperazine, thereby increasing its nucleophilicity. A high-boiling polar aprotic solvent like DMSO is often used to ensure the reactants are soluble and to allow the reaction to be heated to a temperature sufficient to overcome the activation energy barrier.

Caption: Workflow for SNAr synthesis of a benzonitrile piperazine derivative.

Buchwald-Hartwig Amination

For benzonitrile substrates that are less activated or when milder reaction conditions are required, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[19][20]

  • Causality of Experimental Choices: This cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to facilitate the formation of the C-N bond. The choice of ligand is critical and is often a sterically hindered biarylphosphine, which promotes the reductive elimination step of the catalytic cycle. A base, such as sodium tert-butoxide, is required to deprotonate the piperazine and generate the active nucleophile. Anhydrous, non-polar solvents like toluene are typically used to prevent catalyst deactivation.

Caption: Workflow for Buchwald-Hartwig synthesis of a benzonitrile piperazine derivative.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 4-(piperazin-1-yl)benzonitrile, a common building block for more complex derivatives.

Protocol 1: Synthesis via SNAr

Materials:

  • 4-Fluorobenzonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 4-Chlorobenzonitrile

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask, magnetic stirrer, heating mantle, nitrogen line

Procedure:

  • To an oven-dried Schlenk flask, add 4-chlorobenzonitrile (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq) in a small amount of anhydrous toluene.

  • Evacuate and backfill the Schlenk flask with nitrogen three times.

  • Add anhydrous toluene to the Schlenk flask to achieve a concentration of approximately 0.2 M with respect to the 4-chlorobenzonitrile.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanism of Action and Quantitative Data

The therapeutic utility of benzonitrile piperazine derivatives stems from their ability to modulate the activity of a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and protein kinases.

Modulation of GPCR Signaling

Many CNS-active benzonitrile piperazine derivatives function as antagonists or partial agonists at dopamine and serotonin receptors. For instance, antagonism of the 5-HT2A receptor is a key mechanism for the efficacy of atypical antipsychotics.[13][21]

Sources

Technical Guide: Safety & Handling of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (CAS No. 864069-00-1). As a specialized chemical intermediate, its structural motifs—a benzonitrile group and an N-methylpiperazine moiety—suggest a significant hazard profile that demands rigorous control measures. This document is intended for drug development professionals, researchers, and scientists. It synthesizes data from structurally analogous compounds to establish a conservative and robust safety framework, emphasizing the causality behind each procedural recommendation. All protocols are designed as self-validating systems to ensure maximum safety and experimental integrity in a laboratory or process chemistry setting.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is a substituted aromatic nitrile. While comprehensive, peer-reviewed toxicological data for this specific molecule is not widely published, a detailed hazard assessment can be constructed by analyzing its core functional groups and data from close structural analogs.

Table 1: Compound Identification

Property Value Source
Chemical Name This compound
CAS Number 864069-00-1
Molecular Formula C₁₃H₁₇N₃

| Molecular Weight | 215.29 g/mol | |

The primary hazards are inferred from two key structural components:

  • The Benzonitrile Moiety: Benzonitriles as a class are known for their toxicity. They can be metabolized to release cyanide, leading to symptoms of cytotoxic hypoxia.[1][2]. Overexposure can cause severe health effects, including respiratory distress, convulsions, coma, and death[1].

  • The Piperazine Moiety: Substituted piperazines, particularly those with basic nitrogen atoms, can be highly corrosive to skin and eyes and are often potent irritants.[3][4]. Safety data for positional isomers like 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile and related compounds like 4-Piperazin-1-yl-benzonitrile classify them as corrosive and acutely toxic.[3][4].

Based on this analysis, it is imperative to handle this compound as a substance that is acutely toxic, corrosive, and a severe irritant.

Section 2: GHS Classification and Prudent Safety Posture

A definitive Globally Harmonized System (GHS) classification is not available. Therefore, a conservative classification must be adopted based on the most hazardous properties of its analogs. The data strongly suggests a profile that includes acute toxicity across multiple exposure routes and severe corrosive potential.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Basis for Inference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][5][6]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][5][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Based on analogs 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile.[3][6]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage Based on analog 4-Piperazin-1-yl-benzonitrile, a potent corrosive.[3][4]
Serious Eye Damage Category 1 H318: Causes serious eye damage Corresponds to the Skin Corrosion 1B classification.[3]

| Flammable Solid | Category 2 | H228: Flammable solid | A potential hazard identified in an analog, 4-Piperazin-1-yl-benzonitrile.[3] Prudent to assume flammability. |

Signal Word: DANGER [3][4]

This classification necessitates handling the compound within a framework of stringent containment and personal protection at all times.

Section 3: Principles of Safe Handling: Causality and Control

The "why" behind each safety measure is critical for maintaining a culture of safety and ensuring protocols are followed diligently. The necessary controls are dictated by the compound's inferred hazards: toxicity, corrosivity, and potential flammability.

Engineering Controls: The First Line of Defense
  • Causality: The compound is harmful if inhaled and its toxicological properties are not fully investigated.[3][4]. Fine powders or aerosols can be easily generated and inhaled.

  • Control: All manipulations (weighing, transferring, dissolution) must be performed inside a certified chemical fume hood.[7]. The fume hood contains vapors and particulates, preventing them from entering the laboratory atmosphere and the user's breathing zone. Ventilation must be adequate to keep airborne concentrations low.[1].

Administrative Controls: Standardizing Safety
  • Causality: Human error is a leading cause of laboratory accidents. Standardized procedures reduce variability and ensure that all personnel, regardless of experience, adhere to the same high safety standards.

  • Control: Develop and enforce a Standard Operating Procedure (SOP) specific to this compound. All users must be trained on the SOP before beginning work. Designate specific areas for storage and handling ("Corrosives area") to prevent cross-contamination and accidental contact.[3][4].

Personal Protective Equipment (PPE): The Last Barrier
  • Causality: Direct contact causes severe skin burns and irreversible eye damage.[3]. Dermal absorption presents a systemic toxicity risk.

  • Control: A robust PPE ensemble is mandatory. The specific recommendations below are based on a synthesis of requirements for hazardous nitriles and corrosive amines.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part Protection Rationale & Standard
Hands Nitrile or Neoprene Gloves (double-gloving recommended) Provides a barrier against a corrosive and dermally absorbed substance. Inspect gloves before use.[1][4]
Eyes/Face Chemical safety goggles and a full-face shield Protects against splashes of corrosive liquid and airborne particles. Standard safety glasses are insufficient.[1][3]
Body Flame-resistant laboratory coat Protects skin from splashes and prevents contamination of personal clothing.[1]

| Respiratory | Not required if used in a fume hood | If engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges for organic vapors and particulates (ABEK-P2) is necessary.[7][8] |

Section 4: Standard Operating Procedures (SOPs)

Pre-Experiment Risk Assessment Workflow

Before any new procedure, a formal risk assessment is required. This workflow ensures a systematic evaluation of hazards and the implementation of appropriate controls.

RiskAssessment A Identify Hazards (Toxicity, Corrosivity, Flammability) B Evaluate Exposure Potential (Quantity, Duration, Operation) A->B C Review Existing Controls (Fume Hood, PPE, SOPs) B->C D Are Controls Sufficient? C->D Assess E Proceed with Experiment D->E Yes F Implement Additional Controls (e.g., Smaller Scale, Blast Shield, Additional Training) D->F No H STOP WORK Consult EHS D->H If still insufficient G Re-evaluate Risk F->G G->D

Caption: Risk assessment workflow for procedural safety.

Step-by-Step Handling and Use Protocol
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place all necessary equipment (spatulas, glassware, weigh paper, solvent wash bottles) inside the fume hood before introducing the compound.

  • Dispensing: Carefully dispense the required amount of the solid compound onto weigh paper or directly into a tared vessel. Avoid creating dust.[7].

  • Transfer: If transferring the solid, do so carefully to minimize aerosolization. If making a solution, add the solid slowly to the solvent while stirring.

  • Post-Handling: Tightly cap the source container immediately after use. Decontaminate any surfaces, including the spatula and balance area, with an appropriate solvent (e.g., isopropanol followed by water).

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh paper, pipette tips) in a dedicated, labeled hazardous waste container. Do not empty into drains.[4].

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.[3].

Step-by-Step Storage Protocol
  • Location: Store the compound in a designated "Corrosives Area" that is dry, cool, and well-ventilated.[3][4].

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[7].

  • Segregation: Store away from incompatible materials. Use secondary containment to prevent mixing in case of a spill.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3].

Table 4: Chemical Incompatibility Chart

Incompatible With Reason for Incompatibility
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids / Acid Chlorides Can cause a violent exothermic reaction with the basic piperazine nitrogen.

| Strong Reducing Agents | May react with the nitrile group or other parts of the molecule. |

Source: Inferred from analogs.[3][4][5]

Section 5: Emergency Measures

Immediate and correct response to an exposure is critical. Show the Safety Data Sheet (or this guide) to attending medical personnel.[3].

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][4].

  • Ingestion: Do NOT induce vomiting.[3]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive substance can cause perforation of the esophagus or stomach.[3][4].

Accidental Release & Spill Response

SpillResponse A SPILL DETECTED B Alert personnel Evacuate immediate area A->B C Is the spill large or uncontrolled? B->C D Call Emergency Response / EHS C->D Yes E If trained and spill is small: Don appropriate PPE C->E No F Cover with inert absorbent (vermiculite, sand) E->F G Sweep or scoop into a sealed hazardous waste container F->G H Decontaminate the area G->H I Dispose of waste and report the incident H->I

Caption: Emergency spill response decision tree.

Section 6: Incompatibility and Decomposition

To prevent hazardous reactions, strict segregation from incompatible materials is essential. Thermal decomposition can also release highly toxic substances.

  • Conditions to Avoid: Overheating, excess heat, and exposure to open flames or sparks.[3].

  • Hazardous Decomposition Products: Under fire conditions, this compound is expected to decompose and emit highly toxic fumes, including:

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Hydrogen cyanide (HCN)[1][3]

Section 7: Toxicological Profile (Inferred)

The toxicological properties of this compound have not been fully investigated.[3][4]. However, the known toxicology of its constituent parts provides a strong basis for a conservative assessment.

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

  • Acute Effects: Harmful effects are expected from all routes of exposure.[3][5]. Inhalation may cause respiratory tract irritation.[6]. Skin and eye contact will likely lead to severe chemical burns.[3]. Ingestion can cause severe damage to the gastrointestinal tract and systemic toxicity.[4]. Symptoms of systemic toxicity could mirror those of cyanide poisoning, including headache, weakness, confusion, nausea, and respiratory distress.[2][9].

  • Chronic Effects: No data is available. Repeated exposure may potentially damage the liver and nervous system, as seen with benzonitrile itself.[1].

  • Carcinogenicity & Mutagenicity: There is no data to suggest this compound is a carcinogen or mutagen.[8].

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile. [Link]

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  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. [Link]

  • Capot Chemical Co., Ltd. (2013, November 7). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. [Link]

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  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

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Methodological & Application

An In-Depth Technical Guide to the Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile: Protocols, Mechanistic Insights, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile, a key building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the synthetic pathways, practical experimental procedures, and the significant role of this compound in the development of targeted therapeutics.

Introduction: The Significance of the Piperazine-Benzonitrile Scaffold

This compound is a versatile intermediate molecule that has garnered significant attention in the pharmaceutical industry. Its structure, which combines a benzonitrile moiety with a methylpiperazine group, is a common feature in a variety of biologically active compounds. The piperazine ring, in particular, is a privileged scaffold known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. This structural motif is found in a range of therapeutics, including agents targeting the central nervous system and anti-cancer drugs. The nitrile group offers a valuable synthetic handle for further molecular elaborations, making this compound a crucial starting point for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, derivatives of this scaffold have been investigated as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair and a validated target in oncology.

Synthetic Strategies: Pathways to this compound

Two primary and highly efficient synthetic routes are commonly employed for the preparation of this compound: Nucleophilic Substitution and Reductive Amination . The choice between these methods often depends on the availability of starting materials, desired scale of synthesis, and laboratory-specific capabilities.

I. Nucleophilic Substitution: A Direct and Efficient Approach

This method relies on the direct alkylation of 1-methylpiperazine with a suitable 2-halomethylbenzonitrile, typically 2-(bromomethyl)benzonitrile. This SN2 reaction is generally straightforward and high-yielding.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile. The bromide ion serves as the leaving group. The presence of a base is often beneficial to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the piperazine nitrogen and ensuring its nucleophilicity.

G cluster_reagents Reactants cluster_product Products reagents Starting Materials intermediate Transition State target_molecule This compound intermediate->target_molecule Leaving Group Departure hbr HBr intermediate->hbr product Product 2_bromomethylbenzonitrile 2-(Bromomethyl)benzonitrile 2_bromomethylbenzonitrile->intermediate 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->intermediate Nucleophilic Attack G start 2-Cyanobenzaldehyde + 1-Methylpiperazine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Addition iminium Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product Reduction (e.g., NaBH(OAc)₃)

Application Notes and Protocols for Reactions Involving 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a key building block in contemporary medicinal chemistry. Its structure, featuring a benzonitrile moiety linked to a methylpiperazine group via a methylene bridge, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutics. The piperazine ring is a well-established pharmacophore found in numerous centrally acting agents, including antipsychotics and antidepressants, due to its ability to interact with various receptors and transporters in the central nervous system (CNS).[1][2] The benzonitrile group, on the other hand, is a versatile precursor for a range of functional groups and can participate in crucial binding interactions with biological targets.[3]

This guide provides detailed protocols for the synthesis and a key transformation of this compound, offering insights into the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Synthesis of this compound via Nucleophilic Substitution

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and 1-methylpiperazine. This reaction proceeds via an SN2 mechanism, where the secondary amine of 1-methylpiperazine acts as the nucleophile, displacing the bromide leaving group from the benzylic position.[4]

Causality Behind Experimental Choices:
  • Choice of Leaving Group: Benzylic bromides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[5] While a chloride could also be used, the bromide is more reactive, allowing for milder reaction conditions.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal for SN2 reactions.[6] It effectively dissolves the reactants but does not solvate the nucleophile as strongly as a protic solvent, thereby enhancing its reactivity.

  • Temperature: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow Diagram:

G reagents 2-(bromomethyl)benzonitrile 1-methylpiperazine K₂CO₃ solvent Acetonitrile (CH₃CN) reagents->solvent Dissolve reaction Stir at 50-60 °C Monitor by TLC solvent->reaction Heat & Stir workup Filter off K₂CO₃ Concentrate filtrate reaction->workup extraction Dissolve in DCM Wash with H₂O workup->extraction purification Dry over Na₂SO₄ Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

  • 2-(Bromomethyl)benzonitrile

  • 1-Methylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.) and 1-methylpiperazine (1.2 eq.).

  • Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation: Expected Yields
Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
1-Methylpiperazine2-(Bromomethyl)benzonitrileK₂CO₃CH₃CN50-6085-95
1-Methylpiperazine2-(Chloromethyl)benzonitrileK₂CO₃/NaI (cat.)CH₃CN70-8080-90

Reactions of this compound: Nitrile Hydrolysis

The nitrile group of this compound is a versatile handle for further synthetic transformations. One of the most common and useful reactions is its hydrolysis to a carboxylic acid, yielding 2-((4-methylpiperazin-1-yl)methyl)benzoic acid. This transformation is particularly relevant in the synthesis of pharmaceutical ingredients, as the resulting carboxylic acid can serve as a key intermediate for amide bond formation or as a component of a final drug molecule.[7]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The hydrolysis of a nitrile to a carboxylic acid under acidic conditions proceeds in a stepwise manner. First, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonium.

Reaction Diagram:

G start This compound reagents Aqueous HCl start->reagents Add heat Reflux (Heat) reagents->heat product 2-((4-methylpiperazin-1-yl)methyl)benzoic acid heat->product

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Detailed Protocol:

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and a solution of 8 M HCl.[7]

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 10-12 hours.[7]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 2-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold acetone to remove any unreacted starting material and impurities.[7]

  • Dry the product under vacuum to obtain the desired carboxylic acid salt.

Applications in Drug Development

The structural motifs present in this compound and its derivatives are prevalent in a wide range of pharmacologically active compounds. The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system, including treatments for psychosis, depression, and anxiety.[1][2] The benzonitrile group and its corresponding carboxylic acid are key components in molecules designed to interact with specific biological targets, such as enzymes and receptors. For instance, benzonitrile derivatives are intermediates in the synthesis of aromatase inhibitors like letrozole, which are used in cancer therapy.[8] The ability to readily synthesize and functionalize this scaffold makes it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[9][10]

References

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (US20050209294A1)
  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. MySkinRecipes. [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. [Link]

  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? FAQ. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. (2019). ACS Publications. [Link]

  • Process for the N-monoalkylation of piperazine. (DE1092019B)
  • 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile. MySkinRecipes. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

  • Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2021). Brieflands. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Cyanation. Wikipedia. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). RSC Publishing. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

  • 9.2. Common nucleophilic substitution reactions. (2023). Organic Chemistry 1: An open textbook. [Link]

  • Experiment 7 — Nucleophilic Substitution. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC - NIH. [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016). [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (CN103382191B)
  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each analytical technique, thereby creating a self-validating system for robust and reliable characterization. The methods covered include chromatographic, spectroscopic, and thermal analyses, each supported by detailed, field-proven protocols.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 864069-00-1, Molecular Formula: C₁₃H₁₇N₃, Molecular Weight: 215.29 g/mol ) is a significant building block in medicinal chemistry. Its structural amalgam of a benzonitrile moiety and a methylpiperazine group makes it a versatile precursor for the synthesis of active pharmaceutical ingredients (APIs).[1] Given its role in drug development, a rigorous and multi-faceted analytical characterization is not merely a quality control step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

The analytical strategy outlined in this guide is designed to provide a holistic understanding of the molecule, from its structural confirmation to the quantification of impurities and assessment of its solid-state properties. This approach is critical for meeting the stringent requirements of regulatory bodies and for building a comprehensive data package for drug master files (DMFs) and new drug applications (NDAs).

Strategic Analytical Workflow

A sequential and logical workflow is essential for the efficient and thorough characterization of this compound. The proposed workflow ensures that each analytical technique builds upon the information provided by the previous one, leading to a comprehensive and unambiguous characterization.

Analytical Workflow Figure 1. Strategic Analytical Workflow for Characterization cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Solid-State Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS Confirms Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity & Assay) FTIR->HPLC Proceed to Purity Analysis LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Investigate Unknown Impurities DSC Differential Scanning Calorimetry (DSC) HPLC->DSC Characterize Thermal Properties TGA Thermogravimetric Analysis (TGA) DSC->TGA Assess Thermal Stability

Caption: A logical workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are fundamental to confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.

Expertise & Experience: The piperazine ring can exhibit complex conformational dynamics, which may lead to broadened signals or multiple sets of signals in the NMR spectrum, especially at room temperature.[3][4] Temperature-dependent NMR studies can be invaluable in understanding this behavior.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup:

    • Lock the spectrometer to the deuterium signal of the solvent.[2]

    • Shim the magnetic field to achieve optimal homogeneity.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).[2]

    • Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum over a spectral width of 0-200 ppm.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Expected Spectroscopic Data:

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protonsδ 7.3-7.7 ppm (m, 4H)δ 125-140 ppm
Benzylic CH₂δ ~3.6 ppm (s, 2H)δ ~60 ppm
Piperazine CH₂δ 2.4-2.7 ppm (m, 8H)δ ~50-55 ppm
N-CH₃δ ~2.3 ppm (s, 3H)δ ~45 ppm
Nitrile Carbon-δ ~118 ppm
Aromatic C-CN-δ ~112 ppm
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.[3]

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • High-Resolution MS (HRMS): For unambiguous elemental composition determination, perform HRMS analysis to obtain the accurate mass of the molecular ion.

Expected Result: The ESI-MS spectrum should show a prominent peak at m/z 216.1495, corresponding to the [M+H]⁺ ion of C₁₃H₁₇N₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2220-2240
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2800-3000
C=C (Aromatic)~1450-1600
C-N~1000-1250

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reverse-phase HPLC method with UV detection is the gold standard for purity and assay determination.

Expertise & Experience: The basic nature of the piperazine moiety can lead to peak tailing on standard silica-based C18 columns due to interactions with residual silanols.[5] The use of a base-deactivated column or the addition of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue. A mixed-mode column could also be a valuable alternative.[5]

Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Primesep A, 4.6 x 150 mm, 5 µm, or equivalent base-deactivated C18 column.[6]

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Assay: Prepare a standard and sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., mobile phase).

    • Purity: Prepare a sample solution at a concentration of approximately 1.0 mg/mL.

  • Data Analysis:

    • Assay: Calculate the content of this compound by comparing the peak area of the sample to that of a reference standard.

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a highly sensitive and specific technique for the identification and structural elucidation of unknown impurities.

Protocol: LC-MS/MS

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions: Utilize the HPLC method developed in Section 4.1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Data Analysis:

    • Identify potential impurities by their mass-to-charge ratios in the full scan data.

    • Perform fragmentation analysis (MS/MS) on the impurity peaks to elucidate their structures. The fragmentation pattern of the main compound can be used as a reference.

Impurity_ID_Workflow Figure 2. Impurity Identification Workflow A HPLC Purity Run Shows Unknown Peak B Inject into LC-MS A->B C Obtain Full Scan MS of the Peak B->C D Determine Precursor Ion (m/z) C->D E Perform MS/MS on Precursor Ion D->E F Analyze Fragmentation Pattern E->F G Propose Impurity Structure F->G

Sources

The Strategic Application of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of specific molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the piperazine moiety stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 2-((4-methylpiperazin-1-yl)methyl)benzonitrile (CAS No: 864069-00-1), a versatile building block whose unique structural and electronic properties have positioned it as a key intermediate in the synthesis of a new generation of pharmaceuticals.[2] This document will provide an in-depth exploration of its synthesis, physicochemical characteristics, and diverse applications, particularly in the realms of antiviral, anticancer, and central nervous system (CNS) drug discovery, complete with detailed experimental protocols.

The core structure of this compound, featuring a benzonitrile group linked to a methylpiperazine moiety via a methylene bridge, offers a compelling combination of features for medicinal chemists. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing a handle for further molecular elaboration. The methylpiperazine group, a common feature in many CNS-active drugs, can enhance aqueous solubility and often plays a crucial role in receptor binding and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability.

PropertyValueSource
CAS Number 864069-00-1[2]
Molecular Formula C₁₃H₁₇N₃[2]
Molecular Weight 215.29 g/mol [2]
Appearance Not explicitly stated (often an oil or low melting solid)Supplier Data
Storage 2-8°C, Refrigerator[3]

Synthesis and Purification: A Reliable and Scalable Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. While specific literature for the ortho-substituted benzonitrile is sparse, a robust and widely applicable protocol can be adapted from the well-documented synthesis of its para-isomer, a key intermediate in the production of the anticancer drug imatinib.[4] This method relies on the reaction of a halomethyl benzonitrile with N-methylpiperazine.

Rationale for Synthetic Strategy

The choice of 2-bromomethylbenzonitrile as the starting material is predicated on the higher reactivity of the benzylic bromide compared to the corresponding chloride, facilitating a more efficient reaction. The use of a suitable base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromomethylbenzonitrile

  • N-Methylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-bromomethylbenzonitrile (1.0 eq) in anhydrous acetonitrile, add N-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Workflow Diagram

G cluster_synthesis Synthesis Workflow A 2-Bromomethylbenzonitrile + N-Methylpiperazine + K₂CO₃ in Acetonitrile B Stir at Room Temperature (12-18h) A->B Reaction C Filtration B->C Work-up D Concentration C->D E DCM/Brine Extraction D->E F Drying and Concentration E->F G Silica Gel Column Chromatography F->G Purification H Pure this compound G->H G A This compound B Antiviral Agents (HCV, Zika) A->B Core Scaffold C Oncology Therapeutics (Kinase Inhibitors) A->C Key Intermediate D CNS Disorders (Antipsychotics, Antidepressants) A->D Building Block

Caption: Key application areas of the title compound in drug discovery.

Protocol: Utilization as a Building Block in Parallel Synthesis

The title compound is an ideal substrate for parallel synthesis campaigns aimed at rapidly generating libraries of related compounds for high-throughput screening. The following protocol outlines a general procedure for the derivatization of the benzonitrile moiety.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

This protocol converts the nitrile group to a carboxylic acid, which can then be used in amide coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~3-4 with a suitable base (e.g., 2M NaOH). The product, 2-((4-methylpiperazin-1-yl)methyl)benzoic acid, may precipitate.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it can be extracted with a suitable organic solvent after further pH adjustment, or used directly in the next step.

Protocol: Amide Coupling

This protocol describes the coupling of the resulting carboxylic acid with a diverse set of amines to generate a library of amides.

Materials:

  • 2-((4-methylpiperazin-1-yl)methyl)benzoic acid

  • A library of primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure (for a single reaction in a parallel array):

  • Activation: To a solution of 2-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 8-16 hours.

  • Quenching and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers can be combined, washed with brine, dried, and concentrated. Purification is typically achieved by preparative HPLC.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups—the nitrile and the methylpiperazine—provide medicinal chemists with a powerful platform for the creation of diverse molecular libraries. Its demonstrated utility as a core scaffold for antiviral agents and its potential as an intermediate for kinase inhibitors and CNS-targeting drugs underscore its strategic importance. The protocols and insights provided in this guide are intended to facilitate its application in the ongoing quest for novel and effective therapeutics.

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • This compound | CAS 864069-00-1. Veeprho. [Link]

  • Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. PubMed. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [Link]

  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. MySkinRecipes. [Link]

  • Product Name : this compound. Pharmaffiliates. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. [Link]

  • US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ...
  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

  • 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile. MySkinRecipes. [Link]

  • Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives. ResearchGate. [Link]

  • SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Anbar Journal of Agricultural Sciences. [Link]

  • Not used in the final response.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

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The Strategic Utility of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile in Heterocyclic Synthesis: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. The piperazine moiety is a privileged scaffold, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] When incorporated into more complex structures, it often serves as a key pharmacophoric element. The building block, 2-((4-methylpiperazin-1-yl)methyl)benzonitrile , represents a particularly strategic starting material for the synthesis of a variety of heterocyclic compounds. Its unique ortho-disubstituted aromatic core, featuring a nucleophilic piperazine unit tethered next to an electrophilic nitrile group, provides a fertile ground for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems of significant therapeutic interest.

This guide provides an in-depth exploration of the synthesis and application of this versatile building block, with a particular focus on its utility in the construction of quinazolinone derivatives. The protocols and mechanistic insights detailed herein are designed to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable synthetic intermediate.

PART 1: Synthesis of the Building Block

The most direct and industrially scalable approach to this compound is the nucleophilic substitution of a benzylic halide with N-methylpiperazine. This reaction is typically straightforward and high-yielding.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established principles of nucleophilic substitution at a benzylic position.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (10 mL/g of starting material) in a round-bottom flask, add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford this compound as a pure compound.

Expected Yield: 85-95%

Physicochemical Data:

PropertyValue
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.30 g/mol
AppearanceOff-white to pale yellow solid or oil
CAS Number864069-00-1

PART 2: Application in Heterocyclic Synthesis: The Gateway to Quinazolinones

The ortho-disposition of the piperazinylmethyl and nitrile functionalities in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

A key synthetic strategy involves the intramolecular cyclization of an N-acylated intermediate derived from the title compound. This approach is exemplified in the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[1]

Mechanistic Insight: The Path to Quinazolinone Formation

The transformation of this compound into a quinazolinone ring system proceeds through a logical sequence of reactions that leverage the inherent reactivity of the starting material's functional groups.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-Acylated Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Acylating Agent (e.g., 2-chloro-N,N-dimethylacetamide) B->C D N-Acylated Intermediate E Quinazolinone Product D->E Acid or Base Catalysis (e.g., H2SO4 or NaOEt)

Figure 1: General workflow for quinazolinone synthesis.

The process begins with the acylation of the secondary amine of the piperazine ring. The resulting N-acylated intermediate then undergoes an acid or base-catalyzed intramolecular cyclization. The nitrile group is activated and attacked by the amide nitrogen, leading to the formation of the quinazolinone ring.

Protocol 2: Synthesis of a Quinazolinone Derivative

This protocol is adapted from the synthesis of analogous quinazolinone structures and demonstrates the practical application of this compound as a key building block.[1]

Materials:

  • This compound

  • 2-Chloro-N,N-dimethylacetamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step A: N-Acylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (15 mL/g).

  • Add potassium carbonate (2.5 eq) and 2-chloro-N,N-dimethylacetamide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated intermediate. This intermediate can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Carefully add the crude N-acylated intermediate from Step A to concentrated sulfuric acid (5 mL/g) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinazolinone derivative.

G reagents Reagents This compound 2-Chloro-N,N-dimethylacetamide K2CO3, DMF acylation N-Acylation Stir at 80°C, 6-8h reagents->acylation workup1 Workup 1 Pour into ice-water Extract with EtOAc Dry and Concentrate acylation->workup1 intermediate Crude N-Acylated Intermediate workup1->intermediate cyclization_reagents Cyclization Conc. H2SO4, 0°C to RT intermediate->cyclization_reagents workup2 Workup 2 Pour onto ice Neutralize with NaHCO3 Extract with EtOAc cyclization_reagents->workup2 purification Purification Column Chromatography workup2->purification product Final Quinazolinone Product purification->product

Figure 2: Experimental workflow for quinazolinone synthesis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic placement of functional groups allows for efficient construction of medicinally relevant scaffolds such as quinazolinones. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this compound.

The potential of this building block is not limited to quinazolinones. The nitrile group can be transformed into other functionalities such as amines, amides, or tetrazoles, opening up avenues for the synthesis of a wider array of heterocyclic systems. Future research in this area could explore these transformations and their subsequent cyclization reactions to generate novel libraries of compounds for drug discovery programs.

References

  • Husain, A., et al. (2015). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central.
  • MySkinRecipes. (n.d.). 2-((4-methylpiperazin-1-yl)methaneyl)benzonitrile. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Katritzky, A. R., et al. (2010).
  • Choudhary, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity.

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Application Notes and Protocols: 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (4-Methylpiperazin-1-yl)methylbenzonitrile Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this class of therapeutics, certain structural motifs have proven to be of exceptional value. One such pharmacophore is the methylpiperazinyl-functionalized aromatic ring, which is present in numerous clinically successful kinase inhibitors. This document provides a detailed technical guide on the application of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile , a key precursor for the synthesis of a new generation of kinase inhibitors.

The this compound scaffold offers a unique combination of properties that make it highly attractive for drug development. The methylpiperazine group often serves as a "solubilizing tail," enhancing the aqueous solubility and bioavailability of the final drug molecule. Furthermore, the basic nitrogen of the piperazine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, contributing to the inhibitor's potency and selectivity. The benzonitrile group, in turn, provides a rigid scaffold that can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and subsequent elaboration into a representative kinase inhibitor, and an exploration of the key signaling pathways targeted by inhibitors derived from this versatile precursor.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective use in multi-step syntheses. The table below summarizes the key physicochemical data for this compound.

PropertyValueReference
Chemical Name This compound
CAS Number 864069-00-1
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.29 g/mol
Appearance Not specified, typically an oil or low-melting solid
Storage 2-8°C, Refrigerator[1]

Synthesis and Application Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent use in the preparation of a representative kinase inhibitor targeting the EGFR/HER2 pathway. The experimental choices are explained to provide a deeper understanding of the underlying chemical principles.

Protocol 1: Synthesis of this compound

This synthesis is a classic example of a nucleophilic substitution reaction, where the secondary amine of 1-methylpiperazine displaces the bromide from 2-(bromomethyl)benzonitrile.

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Substitution 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile Reaction_Mixture Reaction Mixture 2-(bromomethyl)benzonitrile->Reaction_Mixture 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Mixture Product This compound Reaction_Mixture->Product Stir at RT

Caption: Synthetic workflow for this compound.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(bromomethyl)benzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution with respect to the starting bromide.

    • Rationale: Acetonitrile is a polar aprotic solvent that is excellent for Sₙ2 reactions. Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Addition of Nucleophile: To the stirring suspension, add 1-methylpiperazine (1.2 eq) dropwise at room temperature.

    • Rationale: A slight excess of the nucleophile ensures complete consumption of the electrophilic starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, filter the solid potassium salts and wash with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the residue in dichloromethane and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if needed, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol illustrates the conversion of the benzonitrile into a pyrimidine-containing kinase inhibitor scaffold. This is a representative synthesis; specific reaction conditions may need to be optimized for different target molecules.

Workflow Diagram:

G cluster_1 Step 2: Amidoxime Formation cluster_2 Step 3: Pyrimidine Ring Formation Precursor This compound Amidoxime N'-hydroxy-2-((4-methylpiperazin-1-yl)methyl)benzimidamide Precursor->Amidoxime Heat in Ethanol Hydroxylamine Hydroxylamine HCl, Base Hydroxylamine->Amidoxime Amidoxime_2 Amidoxime Intermediate Final_Product Pyrimidine-Based Kinase Inhibitor Amidoxime_2->Final_Product Cyclocondensation Ketoester Substituted β-ketoester Ketoester->Final_Product

Caption: Two-step synthesis of a pyrimidine kinase inhibitor from the benzonitrile precursor.

Part A: Formation of N'-hydroxy-2-((4-methylpiperazin-1-yl)methyl)benzimidamide

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude amidoxime is often used directly in the next step without further purification.

Part B: Cyclocondensation to form the Pyrimidine Core

Materials:

  • N'-hydroxy-2-((4-methylpiperazin-1-yl)methyl)benzimidamide (from Part A)

  • A substituted β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (2.0 eq) in ethanol, add the crude amidoxime from Part A (1.0 eq) and the substituted β-ketoester (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the formation of the pyrimidine product by LC-MS.

  • Work-up: a. Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). b. Concentrate the mixture under reduced pressure. c. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

Targeted Signaling Pathways

Kinase inhibitors derived from the this compound scaffold have shown activity against several key oncogenic signaling pathways. The two most prominent are the EGFR/HER2 and PI3K/AKT/mTOR pathways.

The EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER2, plays a crucial role in cell proliferation, survival, and differentiation.[2] Overexpression or mutation of these receptors is a common driver of tumor growth in various cancers, including breast, lung, and gastric cancers.[3] Ligand binding to EGFR or heterodimerization with HER2 triggers a signaling cascade that activates downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[4]

EGFR_HER2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., Neratinib) Inhibitor->HER2 Blocks ATP Binding Site

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.

Many kinase inhibitors derived from piperazine-containing scaffolds, such as Neratinib, function by irreversibly binding to the ATP-binding site of the intracellular kinase domain of EGFR and HER2, thereby blocking downstream signaling and inhibiting tumor growth.[5]

The PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[6][7] It is one of the most frequently activated signaling pathways in human cancer.[8] Activation of this pathway, often through receptor tyrosine kinases like EGFR/HER2, leads to the phosphorylation of a cascade of downstream targets that ultimately promote protein synthesis, cell cycle progression, and inhibit apoptosis.[9]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Sources

HPLC and GC-MS methods for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Introduction: The Analytical Imperative for a Modern Pharmaceutical Intermediate

This compound (CAS No: 864069-00-1, Molecular Formula: C₁₃H₁₇N₃) is a heterocyclic compound featuring a benzonitrile group linked to a methylpiperazine moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the benzonitrile group can serve as a key synthetic handle or a component of a pharmacophore.[1] As an intermediate in drug discovery and development, establishing its purity, identity, and stability is paramount. The quality of this starting material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

This application guide, designed for researchers and drug development professionals, provides two robust, validated chromatographic methods for the comprehensive analysis of this compound. We will explore a High-Performance Liquid Chromatography (HPLC) method with UV detection, ideal for quantitative analysis (assay) and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive identification of volatile and semi-volatile impurities. The methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose.[2][3]

Part 1: HPLC-UV Method for Potency Assay and Purity Determination

Scientific Rationale and Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its versatility, robustness, and efficiency in separating compounds with varying polarities.[4] The choice of this technique is based on the physicochemical properties of this compound, which possesses both a hydrophobic aromatic region (benzonitrile) and a polar, ionizable basic nitrogen within the piperazine ring.

  • Column Selection: The Foundation of Separation: A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic interactions with the overall molecule, providing excellent retention.[5] This type of stationary phase is the most common in RP-HPLC and offers a broad applicability for neutral and ionizable organic molecules.

  • Mobile Phase Optimization: Controlling Retention and Peak Shape: The mobile phase is a critical factor influencing chromatographic performance.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff wavelength.

    • Aqueous Phase & pH Control: The piperazine moiety contains a tertiary amine that is basic. At neutral pH, this amine can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to significant peak tailing. To ensure a consistent, single ionic state and sharp, symmetrical peaks, the aqueous phase was acidified with 0.1% formic acid.[6] This lowers the pH to approximately 2.7, ensuring the piperazine nitrogen is fully protonated, thereby minimizing undesirable secondary interactions.

  • Detection Wavelength: Maximizing Sensitivity: The benzonitrile chromophore provides strong UV absorbance. While a full UV scan would reveal the absorbance maximum (λ-max), a wavelength of 254 nm was chosen. This is a common wavelength for detecting aromatic compounds and provides a robust signal with minimal interference from the mobile phase.[7]

Experimental Protocol: HPLC-UV Analysis

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

2. Instrumentation and Conditions

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Run Time 10 minutes

3. Solution Preparation

  • Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of deionized water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile. Filter each mobile phase through a 0.45 µm filter and degas before use.

  • Diluent: A mixture of Water:Acetonitrile (70:30 v/v) is recommended.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Mobile Phase Prep (0.1% Formic Acid in ACN/H2O) P2 Standard & Sample Prep (100 µg/mL in Diluent) A1 Inject 10 µL Sample P2->A1 A2 Isocratic Separation (C18 Column, 1.0 mL/min) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify vs. Standard D1->D2 D3 Assess Purity (% Area Normalization) D1->D3

Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation and System Suitability

To ensure the method is trustworthy and suitable for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[8][9] System suitability tests must be run before any sample analysis to confirm the performance of the chromatographic system.

Table 1: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTestTypical Acceptance Criteria
System Suitability Five replicate injections of standardTailing Factor ≤ 2.0; %RSD of peak area < 2.0%
Specificity Inject blank, standard, sample, and spiked samplePeak is free from interference from blank/impurities.
Linearity Analyze 5 concentrations (e.g., 50-150% of nominal)Correlation coefficient (r²) ≥ 0.999
Accuracy Spike placebo with known amounts of analyte at 3 levels% Recovery between 98.0% and 102.0%
Precision (Repeatability) Six replicate sample preparations at 100% concentration%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10 or established by precision%RSD at LOQ concentration ≤ 10.0%

Part 2: GC-MS Method for Impurity Identification

Scientific Rationale and Method Development

While HPLC is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled capability for separating and identifying unknown volatile and semi-volatile impurities.[10][11] Its high sensitivity and the structural information provided by mass spectra make it an essential tool for characterization.

  • Analyte Suitability: With a molecular weight of 215.29 g/mol , the target compound is sufficiently volatile for GC analysis, provided a high-temperature column and oven program are used. This method is particularly effective for identifying process impurities or degradation products that are more volatile than the main compound.

  • Column Selection: A low-bleed, mid-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5ms) was chosen. This is a highly versatile stationary phase that provides excellent separation for a wide range of organic molecules based primarily on their boiling points and, to a lesser extent, their polarity.

  • Temperature Programming: A programmed temperature ramp is essential. It begins at a lower temperature to resolve highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and any less volatile impurities within a reasonable time, while maintaining good peak shape.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV was selected. EI is a hard ionization technique that produces reproducible and complex fragmentation patterns.[12] These patterns serve as a "fingerprint" for a molecule and can be compared against extensive spectral libraries (e.g., NIST) for identification.[13]

    • Expected Fragmentation: The primary fragmentation pathways for piperazine derivatives in EI-MS involve cleavage of the C-N bonds within and attached to the piperazine ring.[14][15] For this compound, key expected fragments include ions at m/z 99 (from the methylpiperazine moiety after cleavage of the benzyl-N bond), m/z 116 (cyanobenzyl cation), and other fragments resulting from the breakdown of the piperazine ring.

Experimental Protocol: GC-MS Analysis

1. Reagents and Materials

  • Sample of this compound

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

  • Autosampler vials with PTFE/silicone septa

2. Instrumentation and Conditions

ParameterSpecification
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, operated in Split mode (50:1)
Inlet Temperature 280 °C
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 310 °C (hold 5 min)
MS Transfer Line 310 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3. Solution Preparation

  • Sample Solution (~1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane. Transfer to an autosampler vial.

GC-MS Workflow and Data Analysis Diagram

GCMS_Workflow cluster_prep_gc 1. Preparation cluster_analysis_gc 2. GC-MS Analysis cluster_data_gc 3. Data Interpretation P1 Dissolve Sample (~1 mg/mL in DCM) A1 Inject 1 µL Sample P1->A1 A2 Volatile Separation (HP-5ms Column) A1->A2 A3 Electron Ionization (EI) (70 eV) A2->A3 A4 Mass Analysis (Quadrupole, 40-450 amu) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Identify Impurity Peaks D1->D2 D3 Compare MS Spectra to NIST Library D2->D3 D4 Confirm Structure via Fragmentation Pattern D3->D4

Caption: Workflow for the GC-MS analysis and impurity identification of the target compound.
Data Interpretation
  • Total Ion Chromatogram (TIC) Review: Examine the TIC to locate the main component peak and any other significant impurity peaks.

  • Mass Spectrum of Main Peak: Extract the mass spectrum of the largest peak and confirm it matches the expected molecular ion (m/z 215) and fragmentation pattern of this compound.

  • Impurity Identification: For each smaller peak, extract its mass spectrum. Perform a library search against the NIST/Wiley database. A high match factor (>800) combined with a logical fragmentation pattern provides a high-confidence tentative identification.

Conclusion

The two methods detailed in this guide provide a comprehensive analytical strategy for this compound. The validated HPLC-UV method serves as a robust and reliable tool for routine quality control, enabling precise quantification of the main component and detection of non-volatile impurities. The orthogonal GC-MS method is an indispensable tool for the structural elucidation of volatile and semi-volatile process impurities and potential degradation products. Together, they form a self-validating system that ensures the identity, purity, and quality of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

  • Żyżyńska-Granica, B., & Trzcińska, K. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(5), 339–344. [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Al-shehri, S., et al. (2024). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156–163. [Link]

  • Gajewska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Wang, Y. S., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2021). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)benzonitrile. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2014). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-((4-methylpiperazin-1-yl)methyl)benzonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif, featuring a benzonitrile group linked to a methylpiperazine moiety, is of significant interest in medicinal chemistry for the development of novel therapeutics. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for both laboratory-scale and pilot-plant-scale production.

Synthetic Strategy: A Chemoselective Nucleophilic Substitution

The synthesis of this compound is achieved through a direct nucleophilic substitution reaction. This approach leverages the high reactivity of the benzylic bromide in 2-(bromomethyl)benzonitrile towards nucleophilic attack by the secondary amine of 1-methylpiperazine.[2] This classic SN2 pathway is known for its efficiency and is often conducted under mild conditions in polar aprotic solvents, typically yielding high purity products.[2]

The reaction proceeds as follows:

Synthetic Pathway 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile product This compound 2-(bromomethyl)benzonitrile->product Nucleophilic Substitution (SN2) 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->product

Caption: Synthetic pathway for this compound.

An inorganic base, such as potassium carbonate, is utilized to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperazine nitrogen.[3]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-(bromomethyl)benzonitrile22115-41-9196.0450.0 g0.255
1-methylpiperazine109-01-3100.1630.7 g (34.5 mL)0.306
Potassium Carbonate (K₂CO₃)584-08-7138.2170.5 g0.510
Acetonitrile (CH₃CN)75-05-841.05500 mL-
Deionized Water7732-18-518.02As needed-
Dichloromethane (CH₂Cl₂)75-09-284.93As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Procedure
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-(bromomethyl)benzonitrile (50.0 g, 0.255 mol), potassium carbonate (70.5 g, 0.510 mol), and acetonitrile (500 mL).

  • Addition of 1-methylpiperazine: While stirring the suspension at room temperature (20-25 °C), add 1-methylpiperazine (30.7 g, 34.5 mL, 0.306 mol) dropwise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: To the resulting residue, add deionized water (250 mL) and dichloromethane (250 mL). Stir vigorously for 10 minutes. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

Purification

For most applications, the crude product is of sufficient purity. If further purification is required, the following methods can be employed:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system such as a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For very high purity, the product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.

Process Workflow

Process_Workflow A Charge Reactants & Solvent B Add 1-methylpiperazine A->B C Heat to Reflux (4-6h) B->C D Cool and Filter C->D E Solvent Evaporation D->E F Aqueous Work-up & Extraction E->F G Drying & Concentration F->G H Purification (Optional) G->H I Final Product H->I

Caption: Step-by-step process workflow for the synthesis.

Expert Insights and Scale-up Considerations

  • Exotherm Control: The initial addition of 1-methylpiperazine can be exothermic. For larger scale reactions, controlled addition and external cooling are recommended to maintain the reaction temperature below 40 °C.

  • Choice of Base: While potassium carbonate is effective and economical, other bases such as sodium carbonate or triethylamine can also be used. The choice may depend on cost and ease of filtration on a larger scale.

  • Solvent Selection: Acetonitrile is an excellent solvent for this reaction due to its polarity and boiling point. Dimethylformamide (DMF) can also be used, potentially at lower reaction temperatures, but its removal can be more challenging on a large scale.[2]

  • Minimizing Side Reactions: The primary potential side reaction is the quaternization of the product by reacting with another molecule of 2-(bromomethyl)benzonitrile. Using a slight excess of 1-methylpiperazine helps to minimize this impurity.

  • Work-up Optimization: For large-scale production, a direct quench of the reaction mixture with water followed by extraction might be more efficient than filtration. However, this will depend on the solubility of the salts in the aqueous phase.

  • Product Isolation: The final product is a basic compound. During aqueous work-up, it is crucial to ensure the aqueous phase is neutral or slightly basic to prevent the product from partitioning into the aqueous layer as a salt.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through in-process controls and final product characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is critical to determine the reaction endpoint, preventing the formation of impurities due to prolonged heating.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₁₇N₃, MW: 215.29 g/mol ).

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and considering the expert insights for scale-up, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity.

References

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents. (n.d.).
  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved January 26, 2026, from [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. (2025, August 6). Retrieved January 26, 2026, from [Link]

  • US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ... - Google Patents. (n.d.).
  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF. (2025, August 10). Retrieved January 26, 2026, from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. (n.d.). Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved January 26, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (n.d.). Retrieved January 26, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and a deeper understanding of the reaction mechanism. This molecule is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Therefore, achieving a high-yield, high-purity synthesis is often a critical step in the development pipeline.

Troubleshooting Guide & Common Issues

This section addresses the most common challenges encountered during the synthesis. The typical synthetic route involves the nucleophilic substitution of 2-(bromomethyl)benzonitrile with 1-methylpiperazine.

Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Answer: Low yield is a frequent issue stemming from several potential root causes. Systematically investigate the following:

  • Purity and Stability of 2-(Bromomethyl)benzonitrile: This starting material is a lachrymator and can degrade upon exposure to moisture or prolonged storage, even at room temperature.[2][3] It should be stored in a dry, dark place.[2] Degradation leads to inactive electrophiles, directly reducing your yield.

    • Validation Step: Before starting, check the purity of the benzyl bromide derivative by melting point (should be sharp, around 72-74 °C) or NMR spectroscopy.[2][4][5] If it appears discolored (e.g., yellow or brown) or has a broad melting range, consider purification by recrystallization from petroleum ether or cyclohexane.[2]

  • Stoichiometry of Reactants: The reaction involves the N-alkylation of 1-methylpiperazine.[6] A common side reaction is the bis-alkylation of the piperazine ring, where two molecules of 2-(bromomethyl)benzonitrile react with one molecule of 1-methylpiperazine.

    • Causality: The product itself, this compound, is still a nucleophile and can react with the starting electrophile.

    • Solution: To favor mono-alkylation, use a slight excess of the nucleophile, 1-methylpiperazine (e.g., 1.2 to 1.5 equivalents).[7] Alternatively, adding the 2-(bromomethyl)benzonitrile solution slowly to the reaction mixture containing 1-methylpiperazine can also suppress the formation of the bis-alkylated product.[7]

  • Base Efficiency: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.[8] If the base is old, clumpy, or has absorbed moisture, its efficiency will be reduced.

    • Validation Step: Use freshly dried and powdered potassium carbonate. Ensure at least 2.0 equivalents are used to drive the reaction to completion.

  • Reaction Temperature and Time: While heating can accelerate the reaction, excessive temperatures can promote side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at a moderate temperature (e.g., 50-60 °C in acetonitrile).[9]

Question 2: I'm observing a significant impurity with a high molecular weight in my mass spectrometry analysis. How can I prevent this?

Answer: This is very likely the bis-alkylated side product, 1,4-bis(2-cyanobenzyl)-1-methylpiperazin-1-ium. As mentioned above, this occurs when the product reacts again with the starting electrophile.

  • Mechanism of Formation: The nitrogen atom of the newly formed tertiary amine in the product can be further alkylated by 2-(bromomethyl)benzonitrile to form a quaternary ammonium salt.

  • Mitigation Strategies:

    • Control Stoichiometry: The most effective method is to ensure 1-methylpiperazine is the limiting reagent in practice, not the electrophile. Using a 1.5 to 2-fold excess of 1-methylpiperazine is a common strategy.[10]

    • Slow Addition: Add the 2-(bromomethyl)benzonitrile dissolved in the reaction solvent to the mixture of 1-methylpiperazine and base using a syringe pump or a dropping funnel over 1-2 hours.[7] This keeps the concentration of the electrophile low at any given time, favoring the reaction with the more abundant primary nucleophile (1-methylpiperazine).

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 40 °C) for a longer period can provide better selectivity for the desired mono-alkylation product.

Question 3: My product streaks badly during silica gel column chromatography, leading to poor separation and impure fractions. What can I do?

Answer: The product is a tertiary amine, which is basic. Basic compounds often interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or "streaking."

  • Solution 1: Basic Modifier in Eluent: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system (e.g., ethyl acetate/hexanes).

    • Add 0.5-1% triethylamine (Et₃N) or ammonia solution (7N in methanol) to the solvent mixture. This will protonate the basic sites on the silica, preventing your product from binding too strongly and allowing for much sharper peaks.

  • Solution 2: Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

  • Solution 3: Acid-Base Extraction/Crystallization: Avoid chromatography altogether. After the initial workup, dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract the pure product back into an organic solvent. The product can then often be crystallized from a suitable solvent system like ethanol or an isopropanol/hexane mixture.

Frequently Asked Questions (FAQs)

  • What is the expected yield for this synthesis?

    • With optimized conditions, yields of 80-95% are commonly reported in the literature for analogous reactions.[10]

  • Which solvents are most suitable for this reaction?

    • Polar aprotic solvents are ideal for this S_N2 reaction as they can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents.[11] Acetonitrile (MeCN), Dimethylformamide (DMF), and Acetone are excellent choices.[8][10]

  • Can I use a different leaving group on the benzonitrile starting material?

    • Yes. While 2-(bromomethyl)benzonitrile is most common, 2-(chloromethyl)benzonitrile can also be used. However, the C-Br bond is weaker than the C-Cl bond, making the bromide a better leaving group and thus more reactive.[12] This generally results in faster reaction times or allows for milder reaction conditions.

  • How should I monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product is more polar than the starting benzyl bromide. Stain with potassium permanganate (KMnO₄) for visualization.

Recommended Experimental Protocol

This protocol is a self-validating system with checkpoints to ensure success.

Materials:

  • 2-(bromomethyl)benzonitrile (1.0 eq)

  • 1-methylpiperazine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add 1-methylpiperazine (1.2 eq) to the stirring suspension. In a separate flask, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a minimum amount of anhydrous acetonitrile.

  • Reaction: Add the 2-(bromomethyl)benzonitrile solution dropwise to the piperazine suspension over 30 minutes at room temperature. After the addition is complete, heat the reaction mixture to 60 °C.

  • Monitoring (Validation Checkpoint): After 2 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. If starting material remains, continue heating for another 1-2 hours.

  • Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Rinse the solid with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Validation Checkpoint): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) with 1% triethylamine added to the eluent. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a solid or oil. Confirm identity and purity using ¹H NMR and LC-MS.

Key Parameters Summary

ParameterRecommended ConditionRationale / Justification
Electrophile 2-(bromomethyl)benzonitrileBromide is an excellent leaving group for S_N2 reactions.[11]
Nucleophile 1-methylpiperazineThe secondary amine is the nucleophilic site.
Stoichiometry 1.2 - 1.5 eq. of 1-methylpiperazineMinimizes bis-alkylation side product formation.[7][10]
Base Anhydrous K₂CO₃ (≥2.0 eq)Neutralizes the HBr byproduct, driving the reaction forward.[8]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state of S_N2 reactions.[11]
Temperature 50 - 60 °CProvides a reasonable reaction rate without promoting significant side reactions.
Monitoring TLC (e.g., 50% EtOAc/Hexanes)Allows for clear visualization of the consumption of starting material.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from preparation to final product validation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Reagents: - 2-(bromomethyl)benzonitrile - 1-methylpiperazine - K2CO3 - Acetonitrile R1 Combine Piperazine, K2CO3 in MeCN P1->R1 R2 Slowly Add Benzyl Bromide Solution R1->R2 R3 Heat to 60°C (2-4 hours) R2->R3 W1 Cool & Filter R3->W1 W2 Concentrate Filtrate W1->W2 W3 Aqueous Wash (NaHCO3, Brine) W2->W3 W4 Dry & Concentrate Crude Product W3->W4 P2 Column Chromatography (Silica, +1% Et3N) W4->P2 P3 Characterization: - NMR - LC-MS P2->P3 Final Final P3->Final Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.).
  • ChemicalBook. (2026). 2-Cyanobenzyl bromide | 22115-41-9.
  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-(Bromomethyl)benzonitrile.
  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Tokyo Chemical Industry. (n.d.). 2-Cyanobenzyl Bromide | 22115-41-9.
  • Chris P Schaller. (n.d.). Solutions to selected problems - aliphatic nucleophilic substitution.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)benzonitrile ≥97% | 22115-41-9.

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2-((4-Methylpiperazin-1-yl)methyl)benzonitrile stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound and to troubleshoot potential issues encountered during its handling, storage, and analysis. The information herein is synthesized from established chemical principles and data from related molecular structures to ensure scientific integrity and practical applicability.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve the hydrolysis of the nitrile group and the oxidation of the piperazine ring. The benzylic methylene bridge may also be susceptible to oxidation under certain conditions.

Q2: What are the likely degradation products of this compound?

A2: The potential degradation products are predicted based on the reactivity of the functional groups present in the molecule. The most probable degradation pathways include:

  • Hydrolysis: The benzonitrile group can hydrolyze under acidic or basic conditions to form 2-((4-Methylpiperazin-1-yl)methyl)benzamide and subsequently 2-((4-Methylpiperazin-1-yl)methyl)benzoic acid.[1][2][3][4][5][6][7]

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. Specifically, the nitrogen at position 4 (attached to the methyl group) or position 1 (attached to the benzyl group) could be oxidized.

  • Piperazine Ring Opening: Under harsh thermal or oxidative stress, the piperazine ring may undergo cleavage, leading to various smaller amine fragments.[8]

  • N-Dealkylation: Cleavage of the N-methyl or N-benzyl group is a possible degradation pathway, particularly under metabolic or certain chemical conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will help to prevent hydrolysis from atmospheric moisture and oxidation. For long-term storage, refrigeration (-20°C to 4°C) is advisable. Phenyl piperazines have been shown to degrade after extended storage, even under refrigerated or frozen conditions, so periodic re-analysis of older stock is recommended.[9]

Q4: I am observing an unexpected peak in my chromatogram during the analysis of a stability sample. How can I identify it?

A4: The appearance of new peaks in a chromatogram of a stability sample is a strong indicator of degradation. To identify the unknown peak, a systematic approach is recommended:

  • LC-MS Analysis: Couple your HPLC system with a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be compared to the masses of potential degradation products.

  • Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak can provide structural information, helping to elucidate its chemical structure.

  • Forced Degradation Studies: Analyze samples that have been subjected to forced degradation (see troubleshooting guide below). Comparing the retention times and mass spectra of the peaks generated under specific stress conditions (e.g., a peak appearing only in the acid-stressed sample is likely a hydrolysis product) can help in identification.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A rapid decrease in the peak area of the parent compound in HPLC analysis of solutions.

  • The appearance of multiple new peaks in the chromatogram shortly after sample preparation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
pH of the Solvent The nitrile group is susceptible to hydrolysis in both acidic and basic aqueous solutions. The piperazine moiety can also be affected by pH.Prepare solutions in a neutral, buffered solvent (pH 6-7.5). If the experimental conditions require acidic or basic media, prepare the solutions immediately before use and keep them at a low temperature.
Presence of Oxidizing Agents Trace amounts of oxidizing agents in the solvent or exposure to air can lead to the oxidation of the piperazine ring.Use high-purity solvents and degas them before use. Prepare solutions under an inert atmosphere if possible. Avoid sources of peroxide contamination.
Light Exposure Although benzonitrile is relatively stable to light, some derivatives can be light-sensitive.[10]Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Issue 2: Poor Peak Shape or Tailing in Reverse-Phase HPLC Analysis

Symptoms:

  • Broad or tailing peaks for this compound in the chromatogram.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions with Silica The basic piperazine moiety can interact with residual silanol groups on the C18 column, leading to peak tailing.Add a competing base, such as 0.1% triethylamine (TEA) or 0.1% formic acid, to the mobile phase to mask the silanol groups. Using a column with end-capping or a different stationary phase (e.g., a phenyl or cyano column) can also be beneficial.
Inappropriate Mobile Phase pH The ionization state of the molecule can affect its retention and peak shape.Adjust the pH of the mobile phase. For basic compounds, a mobile phase pH of 2-3 units below the pKa will ensure the compound is in its protonated form and often results in better peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC-UV or LC-MS.

Data Interpretation:

Stress Condition Expected Primary Degradation Product(s) Rationale
Acid/Base Hydrolysis2-((4-Methylpiperazin-1-yl)methyl)benzoic acidHydrolysis of the nitrile group.[1][2][3][4][5][6][7]
OxidationN-oxides of the parent compoundOxidation of the tertiary amines in the piperazine ring.
ThermalPiperazine ring-opened products, N-dealkylated productsCleavage of chemical bonds at elevated temperatures.[8][11]
PhotolyticVaries, potential for radical-mediated degradationAbsorption of light energy leading to bond cleavage.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes. This will help to elute a wide range of potential degradation products with varying polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. A wavelength of around 210 nm is a good starting point for detecting the parent compound and potential degradants.[12]

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.

    • If peak tailing is observed, consider adding an amine modifier to the mobile phase or switching to a different column chemistry.

Visualizations

Proposed Degradation Pathways

DegradationPathways Parent This compound Hydrolysis_Product 2-((4-Methylpiperazin-1-yl)methyl)benzoic acid Parent->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-Oxides Parent->Oxidation_Product Oxidation Thermal_Product Ring-Opened & N-Dealkylated Products Parent->Thermal_Product Thermal Stress TroubleshootingWorkflow Start Stability Issue Observed (e.g., new peak, loss of parent) Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation LC_MS_Analysis Analyze Stressed Samples by LC-MS(/MS) Forced_Degradation->LC_MS_Analysis Identify_Degradant Identify Degradation Product(s) LC_MS_Analysis->Identify_Degradant Method_Development Develop Stability-Indicating Analytical Method Identify_Degradant->Method_Development Optimize_Storage Optimize Storage & Handling Conditions Method_Development->Optimize_Storage End Implement Validated Method & Storage Protocol Optimize_Storage->End

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 51(23), 7950-7959.
  • Pearson Education. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Odeniyi, M. A., et al. (2022). Nitrilase gene detection and nitrile metabolism in two bacterial strains associated with waste streams in Lagos, Nigeria. Scientific Reports, 12(1), 1-11.
  • SciRP.org. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Advances in Chemical Engineering and Science, 3(4), 269-276.
  • Lin, H. Y., et al. (2012). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 36(6), 404-413.
  • Longdom Publishing. (2017). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Bioanalytical Techniques, 8(4).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960-7967.
  • Khairnar, P. S., et al. (2010). Metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(24), 2137-2144.
  • Khdour, H. Y., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Brainly.com. (2023). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Retrieved from [Link]

  • Wong, J. T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123.
  • Chemcess. (2024). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]

  • Brainly.in. (2020). Write reaction showing conversion ofBenzonitrile into benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between 1-methylpiperazine and 2-cyanobenzyl bromide. While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can complicate purification and reduce yields. An alternative approach involves the reductive amination of 2-cyanobenzaldehyde with 1-methylpiperazine. This guide will cover both methodologies, offering insights into controlling reaction pathways and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Side reactions: The formation of byproducts, particularly the quaternary ammonium salt, can consume your starting materials. Optimizing stoichiometry and reaction conditions is crucial.

  • Degradation of starting material: 2-Cyanobenzyl bromide can be susceptible to hydrolysis, especially in the presence of moisture. Ensure you are using anhydrous solvents and reagents.

  • Product loss during workup: The product can be somewhat water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted during workup, and consider adjusting the pH to favor the free base.[1]

Q2: I've isolated my product, but the NMR spectrum shows unexpected peaks. What are the common impurities?

The most common impurities are:

  • Unreacted 1-methylpiperazine and 2-cyanobenzyl bromide: Compare the NMR of your product with the spectra of the starting materials.

  • 1,4-Bis(2-cyanobenzyl)-1-methylpiperazinium bromide: This is the product of over-alkylation, a common side reaction.

  • 2-Cyanobenzyl alcohol: This results from the hydrolysis of 2-cyanobenzyl bromide.

  • Solvent residues: Residual solvents from the reaction or purification can also appear in the NMR spectrum.

Q3: My product is a thick oil, but the literature reports a solid. What should I do?

The presence of impurities often prevents the crystallization of a compound.

  • Purification: The most effective way to obtain a solid product is through purification, typically by column chromatography.

  • Trituration: If the product is mostly pure, you can try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.

  • Salting out: Converting the free base to a salt (e.g., hydrochloride or dihydrochloride) can often lead to a crystalline solid which may be easier to handle and purify.

Troubleshooting Guide: Side Reactions and Solutions

Primary Synthesis Route: N-Alkylation of 1-Methylpiperazine

The reaction of 1-methylpiperazine with 2-cyanobenzyl bromide is a classic SN2 reaction. However, the presence of two nucleophilic nitrogen atoms in 1-methylpiperazine and the reactivity of the product can lead to undesired side reactions.

The tertiary amine product is also nucleophilic and can react with another molecule of 2-cyanobenzyl bromide to form a quaternary ammonium salt. This is often the most significant yield-reducing side reaction.

Mechanism of Over-alkylation

ReductiveAmination Aldehyde 2-Cyanobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine Amine 1-Methylpiperazine Product This compound Imine->Product + NaBH(OAc)3

Caption: Reductive amination of 2-cyanobenzaldehyde with 1-methylpiperazine.

Troubleshooting Strategies:

Issue Cause Recommended Solution
Incomplete reaction. Insufficient reducing agent or inactive catalyst.Reagent Stoichiometry: Use a slight excess of sodium triacetoxyborohydride (1.2-1.5 equivalents).
Catalyst: For less reactive systems, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation. [2]
Formation of 2-cyanobenzyl alcohol. Reduction of the starting aldehyde before amination.Reaction Conditions: Ensure the amine is present to form the iminium ion before the reducing agent can significantly reduce the aldehyde. Pre-mixing the aldehyde and amine before adding the reducing agent can be beneficial.

Experimental Protocols

Protocol 1: N-Alkylation of 1-Methylpiperazine
  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.1 eq) and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous acetonitrile and add it dropwise to the stirred 1-methylpiperazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1).

  • Upon completion, filter off any precipitate (piperazine hydrobromide).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [3]

Protocol 2: Reductive Amination
  • To a round-bottom flask, add 2-cyanobenzaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Purification and Characterization

Purification:

  • Column Chromatography: A gradient of dichloromethane and methanol is often effective for separating the desired product from less polar starting materials and more polar byproducts.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective purification method. Common solvent systems include ethyl acetate/hexanes or isopropanol. [3][4] Characterization:

  • 1H NMR: The desired product will show characteristic peaks for the methyl group on the piperazine, the methylene bridge, the piperazine ring protons, and the aromatic protons of the benzonitrile moiety.

  • 13C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]+.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • US Patent US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

Technical Support Center: Crystallization of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Introduction to the Crystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a benzonitrile group and a methylpiperazine moiety, presents unique crystallization challenges.[2] Achieving a crystalline solid with the desired purity, yield, and physical properties is crucial for downstream processing and the final drug product's performance.[3] This guide provides in-depth technical advice to overcome common hurdles in its crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound is "oiling out" instead of crystallizing. What is causing this and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue in the crystallization of APIs, especially those with low melting points or when high supersaturation is generated too quickly.[4] It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often a precursor to the formation of an amorphous solid or a poorly crystalline product.

Causality:

  • High Supersaturation: Rapid cooling, fast anti-solvent addition, or high concentration can push the system into a labile zone where the nucleation barrier for a liquid phase is lower than for a crystalline phase.

  • Solvent System: The chosen solvent may have a high affinity for the solute at lower temperatures, preventing the organized arrangement of molecules into a crystal lattice.

  • Impurities: The presence of impurities can disrupt the crystallization process and favor the formation of an oil.[3]

Troubleshooting Protocol:

  • Control Supersaturation: The key is to generate supersaturation at a controlled rate.[5]

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at a constant, slow rate with vigorous stirring.

  • Optimize the Solvent System:

    • Conduct a solvent screening study to identify a solvent or solvent mixture that provides a moderate solubility gradient with temperature. A good starting point is to test a range of solvents with varying polarities.

  • Seeding: This is a powerful technique to bypass the challenges of primary nucleation.[5]

    • Introduce a small amount of crystalline this compound (seed crystals) at a point where the solution is slightly supersaturated. This provides a template for crystal growth.

  • Increase Agitation: In some cases, increased agitation can help to break up oil droplets and promote nucleation. However, in other cases, it might induce secondary nucleation of undesirable forms. This parameter should be optimized.

FAQ 2: I am getting an amorphous precipitate instead of crystals. How can I promote the formation of a crystalline solid?

Answer:

The formation of an amorphous solid indicates that the molecules are solidifying without arranging into an ordered crystal lattice. This can be due to very rapid precipitation or high viscosity that hinders molecular mobility.[6]

Causality:

  • Extreme Supersaturation: Very rapid cooling or anti-solvent addition can cause the solute to "crash out" of the solution as an amorphous solid.

  • High Viscosity: A highly viscous solution can prevent the molecules from diffusing and orienting correctly to form a crystal lattice.[6]

  • Molecular Complexity: Molecules with high conformational flexibility can have difficulty adopting the single conformation required for crystallization.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation Generation: As with oiling out, slow down the cooling or anti-solvent addition rate.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Very high solubility can lead to high viscosity upon concentration, while very low solubility can lead to rapid precipitation.

  • Temperature Optimization: Crystallizing at a higher temperature (where the solvent has lower viscosity) can sometimes favor the formation of a crystalline product.

  • Maturation/Aging: Hold the suspension at the crystallization temperature for an extended period (slurry aging). This can allow the amorphous solid to convert to a more stable crystalline form.

FAQ 3: The particle size of my crystalline product is too small (fines). How can I increase the crystal size?

Answer:

Small crystal size, or "fines," can lead to difficulties in filtration, drying, and formulation.[3] It is often a result of rapid and uncontrolled nucleation.

Causality:

  • High Nucleation Rate: If the rate of nucleation significantly exceeds the rate of crystal growth, a large number of small crystals will be formed.[7]

  • Insufficient Growth Time: If the crystallization process is too short, the crystals do not have enough time to grow to the desired size.

  • Secondary Nucleation: High agitation or the presence of impurities can lead to secondary nucleation, where new crystals are formed from existing ones, resulting in a smaller average particle size.

Troubleshooting Protocol:

  • Control Supersaturation: Maintain a low level of supersaturation. This favors crystal growth over nucleation. A slower cooling or anti-solvent addition rate is recommended.

  • Seeding: Use a small amount of larger seed crystals to encourage growth rather than new nucleation.

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry can promote the dissolution of smaller crystals and the growth of larger ones, a process known as Ostwald ripening.

  • Optimize Agitation: Reduce the agitation speed to minimize secondary nucleation.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Vials with magnetic stir bars

  • Heating/cooling block with stirring capabilities

Procedure:

  • Solubility Assessment:

    • Add a known amount of this compound (e.g., 10 mg) to a vial.

    • Add a small volume of solvent (e.g., 0.1 mL) and stir at room temperature.

    • If the solid dissolves, the compound is highly soluble. If not, continue adding solvent in small increments until the solid dissolves. Record the volume of solvent added.

    • Repeat for all selected solvents.

  • Cooling Crystallization Screen:

    • For solvents where the compound is soluble at elevated temperatures, prepare a saturated solution at a higher temperature (e.g., 60°C).

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 5°C).

    • Observe for crystal formation. Note the temperature of nucleation and the quality of the crystals (e.g., needles, plates, prisms).

  • Anti-solvent Crystallization Screen:

    • Dissolve the compound in a solvent in which it is highly soluble (a "good" solvent).

    • Slowly add a solvent in which the compound is poorly soluble (an "anti-solvent" or "bad" solvent) until turbidity is observed.

    • Allow the solution to stand and observe for crystal formation.

  • Evaporative Crystallization Screen:

    • Prepare a dilute solution of the compound in a volatile solvent.

    • Allow the solvent to evaporate slowly at room temperature.[8]

    • Observe the resulting solid for crystallinity.

Data Presentation:

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystallization MethodCrystal Morphology
Isopropanol~20~100CoolingNeedles
Ethyl Acetate~50>200CoolingPlates
Heptane<1<5Anti-solvent (with Ethyl Acetate)Prisms

Note: The solubility values in this table are hypothetical and should be determined experimentally.

Visualizations

Troubleshooting Workflow for Crystallization Issues

Crystallization_Troubleshooting start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Oiling Out / LLPS outcome->oiling_out Liquid Phase Separation amorphous Amorphous Solid outcome->amorphous Solid Precipitate, No Diffraction poor_yield Poor Yield outcome->poor_yield Low Mass Recovery small_crystals Small Crystals (Fines) outcome->small_crystals Fine Powder good_crystals Good Crystals outcome->good_crystals sol_supersaturation Decrease Supersaturation Rate (Slower Cooling / Anti-solvent Addition) oiling_out->sol_supersaturation sol_solvent Optimize Solvent System oiling_out->sol_solvent sol_seeding Implement Seeding Protocol oiling_out->sol_seeding amorphous->sol_supersaturation amorphous->sol_solvent sol_aging Introduce Slurry Aging Step amorphous->sol_aging poor_yield->sol_supersaturation poor_yield->sol_solvent small_crystals->sol_supersaturation small_crystals->sol_seeding sol_agitation Optimize Agitation small_crystals->sol_agitation

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these critical chemical transformations. Benzonitrile moieties are pivotal in pharmaceuticals, agrochemicals, and materials science, making the optimization of their synthesis a crucial endeavor.[1][2] This resource is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to overcome challenges in your own laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of benzonitrile derivatives, particularly through common methods like palladium-catalyzed cyanation of aryl halides.

Problem 1: Low to No Product Yield

You've set up your palladium-catalyzed cyanation of an aryl halide, but after the specified reaction time, TLC or LC-MS analysis shows a low yield of the desired benzonitrile or a significant amount of unreacted starting material.

Low_Yield_Troubleshooting

Step 1: Verify the Inert Atmosphere

  • The "Why": The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, halting the catalytic cycle.[3]

  • Actionable Advice: Ensure your reaction flask was thoroughly degassed (e.g., via three cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst and temperature-sensitive reagents.[3] Use solvents that have been sparged with an inert gas. A continuous positive pressure of inert gas throughout the reaction is recommended.

Step 2: Assess Reagent Purity and Stoichiometry

  • The "Why": Impurities in the aryl halide, such as residual water or acid, can interfere with the catalyst. The stoichiometry of the cyanide source is also critical.

  • Actionable Advice:

    • Aryl Halide: Ensure your starting material is pure. If necessary, purify it by recrystallization or chromatography.

    • Cyanide Source: Use a freshly opened or properly stored cyanide source. Some cyanide salts can be hygroscopic. The choice of cyanide source is also crucial; for instance, Zn(CN)₂ is often used due to its lower toxicity compared to NaCN or KCN.[4][5] However, less toxic alternatives like K₄[Fe(CN)₆] are gaining prominence.[2][4]

    • Solvent: Use anhydrous, degassed solvents. Water content can affect the reaction's outcome.[5]

Step 3: Evaluate the Catalyst System (Pre-catalyst, Ligand, and Base)

  • The "Why": The combination of the palladium source, ligand, and base is the heart of the reaction, dictating its efficiency and substrate scope. Cyanide itself can act as a ligand for palladium, forming inactive off-cycle species and poisoning the catalyst.[4][6]

  • Actionable Advice:

    • Palladium Source: Pre-catalysts, such as palladacycles, are often more effective than sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction to the active Pd(0) state.[4] This in situ activation can be hampered by cyanide poisoning.[4]

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to promote the crucial reductive elimination step and stabilize the Pd(0) center.[6][7] The choice of ligand can significantly impact the reaction's success.

    • Base: The base plays a role in the catalytic cycle, and its choice should be optimized. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates.

Step 4: Optimize Reaction Temperature

  • The "Why": Cyanation reactions are often temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in a stalled reaction.

  • Actionable Advice: If your reaction is sluggish, consider incrementally increasing the temperature. For instance, many palladium-catalyzed cyanations are run between 70°C and 120°C.[5][8][9] However, milder conditions (room temperature to 40°C) have been developed for certain catalyst systems.[6] Microwave-assisted synthesis can also be an effective strategy to rapidly screen temperatures and reduce reaction times.[10][11]

ParameterRecommended RangeRationale
Temperature 70 - 130 °C (Conventional)Balances reaction rate and catalyst stability.[2]
Up to 150 °C (Microwave)Accelerates reaction, but monitor for decomposition.[11]
Catalyst Loading 1 - 5 mol %Higher loading may be needed for challenging substrates.[6]
Ligand/Palladium Ratio 1:1 to 2:1Excess ligand can stabilize the catalyst.
Problem 2: Significant Side Product Formation

Your reaction proceeds, but you observe the formation of significant impurities, complicating purification and reducing the yield of the desired benzonitrile.

a) Hydrolysis of the Nitrile to an Amide or Carboxylic Acid

  • The "Why": If there is excess water in the reaction mixture, particularly under acidic or basic conditions at elevated temperatures, the newly formed benzonitrile can hydrolyze to the corresponding benzamide or even further to the benzoic acid.[12][13]

  • Mitigation Strategy:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the likelihood of hydrolysis.

    • Work-up Procedure: Quench the reaction and proceed with the work-up promptly. If the reaction is basic, neutralize it carefully during work-up to prevent base-catalyzed hydrolysis.

b) Dehalogenation of the Aryl Halide

  • The "Why": A common side reaction in many cross-coupling reactions is the reduction of the aryl halide starting material to the corresponding arene. This can be promoted by certain catalysts and reaction conditions.

  • Mitigation Strategy:

    • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands may be necessary.

    • Hydrogen Source: Ensure there are no adventitious sources of hydrogen.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source should I use?

A: The choice of cyanide source is a balance between reactivity, safety, and practicality.

  • Zn(CN)₂: Widely used, less toxic than alkali metal cyanides, and its partial solubility can help prevent catalyst poisoning.[4]

  • KCN/NaCN: Highly effective but also highly toxic. Their high solubility can lead to catalyst inhibition if not used carefully.[6]

  • K₄[Fe(CN)₆]: A significantly less toxic and safer alternative, often referred to as a "non-toxic" food additive.[4] It is becoming increasingly popular in greener synthetic protocols.[2][4]

  • Organic Cyanating Reagents: Options like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) are also available and can be effective in certain contexts.[2]

Q2: My aryl halide is an aryl chloride, which is known to be less reactive. How can I improve my chances of success?

A: Aryl chlorides are indeed more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond.[2][14]

  • Catalyst System: Employ a high-activity catalyst system. This typically involves a palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand like those from the Buchwald-Hartwig ligand families (e.g., XPhos, SPhos).[8] Nickel-based catalysts have also shown great promise for the cyanation of aryl chlorides.[15]

  • Higher Temperatures: Aryl chloride activations often require higher reaction temperatures than their bromide or iodide counterparts.[8]

  • Ligand Choice: The ligand is critical. Ligands that facilitate the oxidative addition of the aryl chloride to the Pd(0) center are essential.

Q3: Can I use microwave heating for this reaction?

A: Yes, microwave-assisted synthesis is an excellent technique for optimizing benzonitrile synthesis.[10] It offers several advantages:

  • Rapid Heating: Allows for much faster reaction times, often reducing hours to minutes.[11][16]

  • Efficient Optimization: Enables rapid screening of conditions (temperature, catalyst, solvent) to find the optimal parameters.[10]

  • Improved Yields: In some cases, the high and uniform heating can lead to cleaner reactions and higher yields.[11]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of an Aryl Bromide

This is a general starting point. Optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[3]

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene, 5 mL) via syringe.[5]

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol_Workflow

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters - ACS Publications. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • Cyanation of Aryl Halides. Organic Synthesis International. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. NIH. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. ResearchGate. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC - NIH. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Technical Support Center: Purification of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during the preparation of this key intermediate. Our focus is on providing practical, field-proven solutions grounded in robust scientific principles.

Introduction: Understanding the Purification Challenge

This compound is a tertiary amine. The presence of basic nitrogen atoms in the piperazine ring presents a unique set of purification challenges, primarily during silica gel chromatography where strong interactions with acidic silanol groups can lead to issues like peak tailing, sample degradation, and yield loss[1][2]. Furthermore, common synthetic routes, such as the nucleophilic substitution of 2-(halomethyl)benzonitrile with N-methylpiperazine or the reductive amination of 2-formylbenzonitrile, can introduce a variety of impurities that must be effectively removed.

This guide provides a structured approach to identifying and removing these impurities, ensuring the final product meets the high-purity standards required for pharmaceutical development.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

FAQ 1: What are the most common impurities I should expect?

Answer: The impurity profile is highly dependent on your synthetic route. Here’s a breakdown of the most likely contaminants:

  • Unreacted Starting Materials:

    • N-methylpiperazine

    • 2-(bromomethyl)benzonitrile or 2-formylbenzonitrile

  • Reaction Intermediates:

    • Iminium ion or imine (from reductive amination if reduction is incomplete)[3]

  • Side-Products:

    • 2-cyanobenzyl alcohol: Formed from the hydrolysis of 2-(halomethyl)benzonitrile or the reduction of 2-formylbenzonitrile by certain reducing agents (e.g., NaBH₄)[4].

    • Bis-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with another molecule of the electrophilic starting material.

    • Disubstituted Piperazine: If piperazine is used instead of N-methylpiperazine, symmetrical disubstituted by-products can form, though these are often easily separated[5].

Below is a diagram illustrating the target molecule and its common process-related impurities.

Caption: Key components in a typical crude reaction mixture.

Troubleshooting 1: My TLC/LC-MS shows significant amounts of unreacted N-methylpiperazine. How do I remove it?

Answer: N-methylpiperazine is a water-soluble base, which makes it relatively straightforward to remove using a liquid-liquid extraction (LLE) workup. The key is to exploit the difference in basicity between the starting material and your desired product.

Causality: An acidic wash will protonate the basic nitrogen atoms of N-methylpiperazine, forming a water-soluble salt that partitions into the aqueous phase. Your product, also a base, will also be protonated and move to the aqueous layer. A subsequent basification step will deprotonate your product, allowing it to be extracted back into an organic solvent, leaving the more water-soluble impurities behind.

Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat this wash 2-3 times. Combine the acidic aqueous layers, which now contain your protonated product and unreacted N-methylpiperazine.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates your product, which may precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous solution with your organic solvent of choice (e.g., ethyl acetate, DCM) several times.

  • Final Steps: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base[6].

Troubleshooting 2: I'm seeing significant tailing and poor separation of my product during silica gel column chromatography. What's wrong?

Answer: This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of your piperazine moiety, causing the compound to "stick" to the column. This results in broad, tailing peaks and poor resolution from impurities.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitive base, "neutralizing" the acidic sites on the silica and allowing your product to elute more cleanly.

  • Amine-Functionalized Silica (The Robust Solution): For particularly challenging separations, using an amine-functionalized stationary phase (KP-NH) can provide a much more inert environment, leading to excellent peak shapes without the need for mobile phase additives.[1]

Table 1: Recommended Conditions for Flash Chromatography
ParameterStandard SilicaAmine-Functionalized Silica
Stationary Phase Silica Gel (SiO₂)Amine-Functionalized Silica (SiO₂-NH₂)
Typical Eluent Dichloromethane / MethanolHexane / Ethyl Acetate
Basic Modifier Required. Add 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia in methanol solution to the mobile phase.[7]Optional. Usually not required.
Expected Outcome Improved peak shape, reduced tailing.Excellent peak shape, simplified solvent system.
Troubleshooting 3: My product is an oil and won't crystallize, and chromatography isn't giving me the desired purity. What's next?

Answer: When both direct crystallization and chromatography fail, converting the basic amine into a salt is an exceptionally powerful purification technique.[7] Salts of organic amines are often highly crystalline solids that can be easily purified by recrystallization, effectively removing non-basic impurities.

Causality: The formation of a salt, such as a hydrochloride or dihydrochloride, introduces ionic character, which significantly increases the crystal lattice energy and promotes the formation of a well-ordered, stable solid. Non-basic or less basic impurities remain in the mother liquor.

Protocol: Purification via Salt Formation & Recrystallization
  • Salt Formation:

    • Dissolve the crude or semi-purified oily product in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

    • The salt will often precipitate immediately as a white solid. Continue addition until no further precipitation is observed.

  • Isolation & Recrystallization:

    • Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether or cold ethyl acetate).

    • Recrystallize the salt from a suitable solvent system. Common choices for piperazine salts include ethanol, methanol, or mixtures like ethanol/ethyl acetate.[5][8]

  • Liberation of Free Base (Optional):

    • If the free base is required, dissolve the purified salt in water.

    • Basify the solution with NaOH or NaHCO₃ and extract the pure product into an organic solvent as described in the LLE protocol.

The following workflow diagram illustrates the decision-making process for purification.

Purification_Workflow A Crude Product B Liquid-Liquid Extraction (Acid-Base Wash) A->B C Check Purity (TLC, LCMS) B->C D Flash Column Chromatography C->D Impurities Present G Pure Product (as Salt or Free Base) C->G Product is Pure E Check Purity D->E F Salt Formation & Recrystallization E->F Still Impure E->G Product is Pure F->G

Caption: A general workflow for purifying the target compound.

References
  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
  • 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 26, 2026, from [Link]

  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • Recovery and purification of piperazine. (n.d.). Google Patents.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Retrieved January 26, 2026, from [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde. (n.d.). Google Patents.
  • Process for the purification of tertiary amines. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). Molecules. Retrieved January 26, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved January 26, 2026, from [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022, August 13). YouTube. Retrieved January 26, 2026, from [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • α-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Reductive amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile intermediate. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to overcome common experimental hurdles and ensure the integrity of your research.

Introduction to the Molecule: A Double-Edged Sword

This compound is a molecule of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a basic piperazine ring, a benzylic amine linkage, and a nitrile group, provides a wealth of opportunities for chemical modification. However, these same functional groups can present unique challenges during synthesis, purification, and handling. This guide will directly address these potential issues, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries researchers have when working with this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: As with any laboratory chemical, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols. While specific toxicity data for this compound is not extensively published, related piperazine and benzonitrile compounds can be harmful if swallowed, in contact with skin, or inhaled.[2] Avoid generating dust if handling a solid form.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight. The basic nature of the piperazine moiety makes it susceptible to reaction with atmospheric carbon dioxide over time, which could lead to the formation of carbonate salts.

Q3: In which common laboratory solvents is this compound likely to be soluble?

A3: Based on its structure, this compound is expected to be soluble in a range of polar organic solvents. The piperazine and benzonitrile functionalities contribute to its polarity. Good solubility can be anticipated in solvents like methanol, ethanol, acetonitrile, and dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate may be moderate, while it is likely to have low solubility in nonpolar solvents such as hexanes and diethyl ether. Aqueous solubility will be pH-dependent; it will be more soluble in acidic aqueous solutions due to the protonation of the basic piperazine nitrogens.

Troubleshooting Guide: From Synthesis to Stable Product

This section provides detailed troubleshooting for specific challenges you may encounter during your experiments.

Challenge 1: Synthesis and Side Reactions

The synthesis of this compound typically involves the N-alkylation of 1-methylpiperazine with 2-(halomethyl)benzonitrile (e.g., 2-(bromomethyl)benzonitrile). While seemingly straightforward, this reaction can be prone to side products.

Q4: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

A4: Several side reactions can occur during the N-alkylation of 1-methylpiperazine. Understanding these can help you optimize your reaction conditions.

  • Over-alkylation: The tertiary amine of the desired product can be further alkylated by the electrophilic 2-(halomethyl)benzonitrile to form a quaternary ammonium salt.[3][4] This side product is highly polar and will likely remain in the aqueous phase during workup.

  • Bis-alkylation of Piperazine Impurities: If your starting 1-methylpiperazine contains traces of piperazine, this can react with two equivalents of the electrophile, leading to a dimeric impurity.

  • Elimination: Under strongly basic conditions, the 2-(halomethyl)benzonitrile starting material could potentially undergo elimination to form a reactive intermediate.

Troubleshooting Workflow for Synthesis Side Reactions

cluster_0 Problem: Low Yield & Multiple Spots cluster_1 Potential Causes cluster_2 Solutions Problem Low Yield/ Multiple Spots on TLC Cause1 Over-alkylation (Quaternary Salt Formation) Problem->Cause1 Cause2 Bis-alkylation of Piperazine Impurity Problem->Cause2 Cause3 Sub-optimal Stoichiometry Problem->Cause3 Solution1 Use a slight excess of 1-methylpiperazine (e.g., 1.1-1.2 eq.) Cause1->Solution1 Solution2 Control reaction temperature (e.g., room temp.) Cause1->Solution2 Solution3 Use high-purity 1-methylpiperazine Cause2->Solution3 Cause3->Solution1

Caption: Troubleshooting workflow for synthesis side reactions.

Experimental Protocol: Optimized Synthesis

  • To a solution of 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (2.0 equivalents).

  • Slowly add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in the same solvent at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Proceed with an appropriate workup and purification protocol as described in the next section.

The use of a slight excess of the nucleophile (1-methylpiperazine) can help to minimize over-alkylation of the product.[5]

Challenge 2: Purification Difficulties

A common challenge reported for piperazine derivatives is their tendency to be oils or low-melting solids, making purification by crystallization difficult.[6] The basicity of the molecule can also lead to issues with standard silica gel chromatography.

Q5: My crude product is an oil, and I'm struggling to purify it. What are my options?

A5: Purifying basic, oily compounds requires a tailored approach.

Purification MethodProtocol and RationalePotential Issues
Column Chromatography Use a modified silica gel or an alternative stationary phase. Pre-treating standard silica gel with a small amount of triethylamine (e.g., 1-2%) in your eluent can neutralize acidic sites on the silica, preventing streaking and improving separation.[7][8] Alternatively, using alumina (basic or neutral) as the stationary phase can be effective.Co-elution with non-polar impurities if the polarity of the eluent is too high.
Salt Formation and Recrystallization Convert the basic product into a salt (e.g., hydrochloride or fumarate) by treating a solution of the crude oil with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.The chosen salt may also be difficult to crystallize. Ensure the correct stoichiometry of the acid is used to avoid a mixture of salts.
Distillation If the compound is thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale.Potential for thermal degradation if the compound is not sufficiently stable.

Troubleshooting Workflow for Purification

Start Crude product is an oil Decision1 Is the compound thermally stable? Start->Decision1 Distill Attempt vacuum distillation Decision1->Distill Yes Chromatography Column Chromatography Decision1->Chromatography No End Pure Product Distill->End Salt Salt formation and recrystallization Chromatography->Salt If chromatography fails Chromatography->End Success Salt->End

Caption: Decision workflow for purifying oily products.

Challenge 3: Stability and Degradation

The stability of this compound can be influenced by its environment. Understanding potential degradation pathways is crucial for accurate experimental results and long-term storage.[9][10]

Q6: I suspect my compound is degrading during my experiment or upon storage. What are the likely degradation pathways?

A6: There are two primary functional groups to consider for potential degradation: the benzylic amine and the benzonitrile.

  • Oxidation of the Benzylic Amine: The benzylic C-H bond is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.[11] This could lead to the formation of an iminium ion intermediate, which could then be hydrolyzed to an aldehyde, or other oxidized species.

  • Hydrolysis of the Nitrile Group: The benzonitrile group can undergo hydrolysis to the corresponding benzamide or benzoic acid, particularly under strong acidic or basic conditions, and elevated temperatures.

  • N-Demethylation: While less common under typical laboratory conditions, enzymatic or strong chemical demethylation of the N-methylpiperazine moiety is a known metabolic pathway for related compounds and could occur under harsh conditions.

Forced Degradation Study Protocol (Conceptual)

To investigate the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and analyzing for degradation products, typically by a stability-indicating HPLC method.[10][12]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[11][13]

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light.

  • Analysis: At various time points, analyze the samples by HPLC to quantify the parent compound and detect any degradation products.

Analytical Characterization

For routine analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q7: What would be a good starting point for developing an HPLC method for this compound?

A7: A reverse-phase HPLC method would be most suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic modifier will ensure the protonation of the basic piperazine, leading to better peak shape.

  • Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, likely around 220-240 nm, should be effective.

Conclusion

While this compound is a valuable synthetic intermediate, its handling requires a nuanced understanding of its chemical properties. By anticipating potential challenges in synthesis, purification, and stability, researchers can implement proactive strategies to ensure the successful and efficient use of this compound in their discovery programs. This guide provides a foundation for troubleshooting, but as with all chemical research, careful observation and methodical optimization are the keys to success.

References

  • US Patent US4482713A, "Quaternary ammonium salts and their prepar
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 238-259.
  • Chinese Patent CN103980230A, "Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide," published August 13, 2014.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Dugan, M. E. R. (2014). Answer to "How can I purify fatty acids by column chromatography?".
  • Juniper Publishers. (2017).
  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Singh, R., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–311.
  • Zhang, W., & Antonchick, A. P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Organic & Biomolecular Chemistry, 14(15), 3698–3706.
  • Academia.edu. (n.d.).
  • US Patent US20050209294A1, "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile," published September 22, 2005.
  • Chrom Tech, Inc. (2024).
  • ResearchGate. (2025). (PDF)
  • Professor Dave Explains. (2023, March 10).
  • ResearchGate. (n.d.). (PDF) Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)
  • Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7380.
  • Wilson, L. J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 833–837.
  • Kędzia, N., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(20), 6296.
  • DTIC. (n.d.).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38048-38054.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds.
  • Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.

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Technical Support Center: A Scientist's Guide to Improving the Solubility of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. Our goal is to provide a logical, scientifically-grounded framework for systematically overcoming these issues in your experiments. We will move beyond simple step-by-step instructions to explain the chemical principles behind each technique, empowering you to make informed decisions for your specific application.

Part 1: Understanding the Molecule - The Key to Solubility

The solubility behavior of this compound (Mol. Wt: 215.29 g/mol ) is dictated by its distinct structural features. Understanding this dual nature is the first step in troubleshooting.

  • The Apolar "Head": The benzonitrile group (C6H4CN) is aromatic and relatively nonpolar. This part of the molecule prefers to interact with nonpolar or moderately polar aprotic organic solvents through van der Waals forces and π-stacking.

  • The Basic "Tail": The methylpiperazine moiety is the key to manipulating solubility. The two tertiary nitrogen atoms are basic (Lewis bases) and can accept protons. This makes the entire molecule a weak base, and this property is your primary handle for enhancement.[1] The piperazine group is known to frequently increase water solubility and tune lipophilicity in drug design.[1]

The fundamental challenge arises when a solvent that is ideal for the benzonitrile portion is a poor match for the polar, basic piperazine tail, and vice-versa. Our strategy will be to modify the system to accommodate both ends of the molecule.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

We advocate a tiered approach, starting with the simplest and most direct methods before moving to more involved chemical modifications.

Tier 1: Rational Solvent Selection & Co-Solvency

Your first step should always be to optimize the solvent system itself. Co-solvency, the use of a mixture of solvents, is a powerful and highly effective technique for solubilizing compounds with mixed polarity.[2][3] A "co-solvent" can act as a bridge, creating a micro-environment that is favorable to both the polar and nonpolar regions of your molecule.[4]

Common Pitfall: Often, researchers select a single solvent and, upon failure, immediately turn to more complex methods. A systematic co-solvent screen is often sufficient to solve the problem.

Experimental Strategy:

  • Select a Primary Solvent: Choose a solvent based on the requirements of your experiment (e.g., a nonpolar solvent like toluene or dichloromethane for a reaction, or a polar solvent like acetonitrile for analysis).

  • Choose a Miscible Co-solvent: Select a co-solvent with a different polarity that is fully miscible with your primary solvent.

  • Screen Blends: Systematically test the solubility in various ratios of the solvent blend (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

Table 1: Representative Organic Solvents for Screening

Solvent ClassExample SolventDielectric Constant (Polarity)Primary Interaction with Solute
Nonpolar Toluene2.4Van der Waals forces with benzonitrile
Dichloromethane (DCM)9.1Dipole-dipole with benzonitrile
Polar Aprotic Tetrahydrofuran (THF)7.5Dipole-dipole and H-bond acceptor
Acetonitrile (MeCN)37.5Strong dipole-dipole interactions
Dimethylformamide (DMF)36.7Strong dipole, H-bond acceptor
Dimethyl Sulfoxide (DMSO)46.7Strong dipole, H-bond acceptor
Polar Protic Isopropanol (IPA)19.9H-bonding with piperazine nitrogens
Ethanol (EtOH)24.5H-bonding with piperazine nitrogens
Methanol (MeOH)32.7H-bonding with piperazine nitrogens

Example Workflow: If your compound has poor solubility in DCM for a reaction, you could add increasing amounts of a more polar co-solvent like THF or a protic co-solvent like isopropanol to see if a specific blend improves solubility.

Caption: Co-Solvent Screening Workflow

Tier 2: Chemical Modification for Drastic Polarity Change

If co-solvency is insufficient, the next step is to chemically modify the solute to dramatically increase its polarity. Given the basic nature of the piperazine ring, this is best achieved by protonation to form a salt. This can be done in-situ or by pre-forming and isolating the salt.

For weakly basic drugs, decreasing the pH can improve solubility.[5] This principle can be applied to organic solvent systems by adding a small amount of an acid. The acid protonates the basic nitrogen atoms on the piperazine ring, forming an organic salt in situ. This newly formed ion pair has significantly higher polarity and will be much more soluble in polar organic solvents like alcohols, acetonitrile, or DMF.[6][]

When to Use This: This is an excellent choice for analytical preparations or for reactions where a slightly acidic environment is tolerable.

Common Acids for Organic Solvents:

  • Volatile: Trifluoroacetic acid (TFA), Formic Acid, Acetic Acid (can be removed under vacuum).

  • Non-Volatile: Methanesulfonic acid (MsOH).

  • Gaseous: HCl gas can be bubbled through the solvent, or a solution of HCl in a solvent like isopropanol or dioxane can be used.

G FreeBase Free Base (Poorly Soluble) Protonated Protonated Salt (More Polar, More Soluble) FreeBase->Protonated Protonation of Piperazine Nitrogens Protonated->FreeBase Add Base

Caption: Acid-Base Equilibrium of the Solute

Isolating the compound as a distinct salt is a robust and common pharmaceutical strategy to improve solubility, dissolution rate, and stability.[8][9][10] By forming a stable, solid salt (e.g., hydrochloride, mesylate, tosylate), you create a new active pharmaceutical ingredient (API) with its own unique set of physicochemical properties.[11] This salt form will have a completely different solubility profile than the free base. Salt formation is often the primary strategy to improve the solubility of ionizable APIs.[8]

When to Use This: This is the preferred method when you need a stable, solid starting material with consistently improved solubility for downstream applications, especially in regulated drug development. It avoids introducing free acid into your experiment.

Table 2: Common Counter-Ions for Salt Formation of Basic APIs

Counter-Ion SourceResulting SaltTypical Properties
Hydrochloric Acid (HCl)HydrochlorideOften crystalline, highly soluble in polar solvents
Methanesulfonic AcidMesylateGood crystallinity, often improves solubility
Sulfuric AcidSulfateCan form mono- or di-salts, solubility varies
Citric AcidCitrateCan improve aqueous solubility, may be less crystalline
Maleic AcidMaleateCommonly used, good solubility profile
Part 3: Essential Experimental Protocols

Trustworthy data is the foundation of good science. The following protocols are designed to be self-validating and provide a clear path forward.

Protocol 1: Rapid Solubility Assessment (Kinetic)

This protocol helps you quickly screen multiple solvent systems to find promising candidates.

  • Preparation: Dispense 1-2 mg of your compound into several small, clear vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: Add a measured volume of your chosen solvent or co-solvent blend to each vial to achieve a target concentration (e.g., add 200 µL for a 10 mg/mL test).

  • Equilibration: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the vials. A completely clear solution with no visible solid particles indicates that the compound is soluble at or above that concentration. If solid remains, the compound is not soluble at that concentration.

  • Documentation: Record your results in a clear table, noting the solvent system and whether the compound was "Soluble" or "Insoluble".

Protocol 2: Determining Thermodynamic Equilibrium Solubility

This is the gold-standard method for determining the true solubility limit.

  • Preparation: Add an excess amount of the solid compound to a vial (ensure solid remains at the bottom).[12]

  • Solvent Addition: Add a precise volume of the solvent system being tested (e.g., 1.0 mL).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stir plate) for an extended period (typically 24 hours) to ensure the solution is fully saturated and has reached equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sampling & Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid is disturbed. Filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[12]

  • Quantification: Dilute the filtered solution by a known factor into a suitable analytical solvent (e.g., acetonitrile/water). Analyze the concentration using a calibrated analytical method like HPLC-UV or LC-MS.

  • Reporting: Express the thermodynamic solubility in mg/mL or mmol/L at the specified temperature.[12]

Part 4: Frequently Asked Questions (FAQs)
  • Q1: I added my compound to the solvent, and it dissolved completely, but then a solid crashed out after a few minutes. What is happening?

    • A1: You have likely observed the difference between kinetic and thermodynamic solubility. Initially, you formed a supersaturated, metastable solution. The solid that "crashed out" is the compound precipitating as the system moves towards its more stable, lower-energy thermodynamic equilibrium. Your true solubility is the concentration of the solution after this precipitation has occurred.

  • Q2: Can I just heat the solvent to get more of my compound to dissolve?

    • A2: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid.[13] This can be a very effective technique. However, you must consider two critical factors: 1) Stability: Ensure your compound is thermally stable at the higher temperature and will not degrade. 2) Precipitation: Be aware that the compound will likely precipitate out of the solution as it cools back to room temperature. This may or may not be acceptable depending on your experimental needs.

  • Q3: I used in-situ pH adjustment with TFA, and it worked, but the acid is interfering with my downstream chemistry. What are my options?

    • A3: This is a common issue. You have a few options: 1) Switch to a different volatile acid like acetic acid, which may be more compatible. 2) Use a gaseous acid like HCl, which can be more easily removed. 3) The best option is to perform a formal salt screen (Tier 2B), isolate a stable, soluble salt of your compound, and use that solid as your starting material. This eliminates the need to add free acid to your reaction mixture.

  • Q4: My compound is still not soluble enough even after trying co-solvents and pH adjustment. What's next?

    • A4: At this point, you are dealing with a very challenging compound. More advanced formulation techniques may be required, which are often used in late-stage drug development. These can include creating solid dispersions (dispersing the API in a polymer matrix) or using complexation agents.[14][15] However, for most laboratory and research-scale work, a thorough screen of co-solvents and salt forms will identify a viable path forward.

References
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1).
  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile.
  • Pharmaffiliates. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). 2-[(4-methylpiperazin-1-yl)methyl]Benzonitrile.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • NIH National Library of Medicine. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Solubility of Things. (n.d.). Piperazine.
  • NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • MDPI. (n.d.).
  • NIH National Library of Medicine. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • NIH National Library of Medicine. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • Pharma's Almanac. (2023).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Sigma-Aldrich. (n.d.). p-Tolunitrile 98 104-85-8.

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2-((4-methylpiperazin-1-yl)methyl)benzonitrile reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of drug development professionals, this Technical Support Center provides a comprehensive guide for monitoring the synthesis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile using thin-layer chromatography (TLC). As a senior application scientist, this guide synthesizes technical protocols with field-proven insights to address common challenges encountered during reaction monitoring.

Technical Bulletin: Reaction Monitoring by TLC

Analyte: this compound Core Application: Monitoring the conversion of starting materials (e.g., 2-(bromomethyl)benzonitrile and 1-methylpiperazine) to the final product. Key Challenge: The product contains a polar tertiary amine (the methylpiperazine moiety), which can interact strongly with the acidic silica gel stationary phase, often leading to poor chromatography (e.g., streaking).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may encounter.

I. System & Mobile Phase Selection

Q1: What are the key structural features of this compound that influence its TLC behavior?

A: The molecule has two primary features that dictate its chromatographic properties:

  • Polarity: The presence of the N-methylpiperazine group, a tertiary amine, makes the molecule significantly polar and basic. This high polarity means it will have a strong affinity for the polar silica gel stationary phase, resulting in lower Retention Factor (Rf) values.[1][2]

  • UV Activity: The benzonitrile group (a benzene ring with a nitrile substituent) is a chromophore that strongly absorbs UV light, making the compound easily visible on TLC plates containing a fluorescent indicator (F254) under a UV lamp at 254 nm.[3]

Q2: I am starting a new reaction. What is a good initial mobile phase (eluent) to try?

A: Due to the product's high polarity, a relatively polar solvent system is required. A good starting point for compounds with polar amine groups is a mixture of a moderately polar solvent with a more polar one.[4] A recommended initial system is 95:5 Dichloromethane (DCM) / Methanol (MeOH) .

If the spots do not move from the baseline, the polarity must be increased by adding more methanol (e.g., 90:10 DCM/MeOH). Conversely, if all spots travel to the solvent front, decrease the polarity.[5]

Q3: My spots are streaking severely up the plate. What is causing this and how do I fix it?

A: Streaking is the most common problem when analyzing basic compounds like this on standard silica gel. It occurs because the basic amine functionality interacts too strongly with the acidic silanol groups (Si-OH) on the silica surface.[6] This leads to slow, uneven desorption as the spot moves up the plate.

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. This allows the amine to travel up the plate as a compact spot.

  • Recommended Modifier: Add 0.5-2% of triethylamine (Et₃N) or aqueous ammonia (NH₃) to your eluent. For example, a highly effective system is 94:5:1 Dichloromethane / Methanol / Ammonium Hydroxide .[6][7]

II. Spot Interpretation & Common Problems

Q4: My starting material and product spots are very close together (poor resolution). How can I improve the separation?

A: Poor resolution means the chosen mobile phase is not selective enough. You need to fine-tune the eluent composition.

  • Systematic Polarity Adjustment: Make small, incremental changes to your solvent ratio. For example, if you are using 90:10 Hexane/Ethyl Acetate, try 95:5 or 85:15 to see how it affects the separation.

  • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different chemical properties. For instance, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system.

  • Utilize the Co-Spot: To definitively know if two spots are different compounds, use the co-spot technique. A single, well-defined spot in the co-spot lane confirms the compounds are identical, whereas a "snowman" or elongated spot indicates two different compounds.[8]

Q5: How do I know if the reaction is complete?

A: A reaction is generally considered complete when the limiting starting material is no longer visible on the TLC plate.

  • Methodology: On your TLC plate, spot three separate lanes: one for your starting material (SM) reference, one for the reaction mixture (RM), and a co-spot (C) containing both the SM and RM.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material in the RM lane will fade and a new spot for the product will appear. The reaction is finished when the starting material spot in the RM lane has completely disappeared.

Q6: I ran my TLC plate, but I don't see any spots. What went wrong?

A: This can be due to several factors:

  • Insufficient Concentration: The sample spotted may be too dilute. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.

  • Incorrect Visualization: Ensure you are using the correct visualization method. While the product is UV active, one of your starting materials might not be. After checking under UV light, use a chemical stain.

  • Sample Washed Away: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of running up the plate.

III. Visualization Techniques

Q7: What is the best way to visualize this compound and its precursors on a TLC plate?

A: A two-step visualization process is recommended for comprehensive analysis:

  • UV Light (Non-destructive): First, view the dried plate under a UV lamp (254 nm). The benzonitrile-containing compounds (starting material and product) should appear as dark spots against the green fluorescent background of the plate.[3] Circle these spots with a pencil.

  • Chemical Staining (Destructive): After UV analysis, use a chemical stain. Since the target compound is a tertiary amine, a general oxidizing stain is highly effective.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized. It will visualize the product and many organic starting materials. Spots appear as yellow-brown on a purple background.[9]

    • Ninhydrin Stain: While primarily for primary/secondary amines, some tertiary amines can yield a faint color. However, KMnO₄ is generally more reliable for this class of compound.[10]

    • Dragendorff's Reagent: This is a classic stain for detecting alkaloids and other nitrogen-containing compounds, including tertiary amines.[9]

Standard Operating Procedure (SOP): TLC Analysis

This protocol provides a self-validating system for reliable reaction monitoring.

  • Plate Preparation:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate (with F254 indicator).

    • Mark three tick marks for the lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material reference and the reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane.

    • Spot the reaction mixture onto the "RM" lane.

    • For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.

    • Ensure spots are small and concentrated by allowing the solvent to evaporate completely between applications.

  • Plate Development:

    • Prepare the mobile phase (e.g., 94:5:1 DCM/MeOH/NH₃) and pour it into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and wait 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the baseline. Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top (the solvent front).

  • Analysis & Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a 254 nm UV lamp and circle any visible spots.

    • Submerge the plate in a potassium permanganate staining solution and then gently heat with a heat gun until spots appear.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11] An ideal Rf value for the product is between 0.3 and 0.7.[11]

Data & Visualization Tools

Table 1: Recommended TLC Mobile Phase Systems
Mobile Phase SystemRatio (v/v/v)Expected Rf (Product)Expected Rf (Starting Material*)Causality & Notes
Dichloromethane / Methanol95 : 5~0.2 - 0.3~0.7 - 0.8Good starting point. Product is highly polar and will have a low Rf.
Dichloromethane / Methanol / NH₄OH94 : 5 : 1~0.4 - 0.5~0.7 - 0.8Highly Recommended. The ammonia base prevents spot streaking by neutralizing the silica.[6]
Ethyl Acetate / Hexane / Et₃N70 : 28 : 2~0.3 - 0.4~0.6 - 0.7An alternative system. Triethylamine (Et₃N) serves the same purpose as ammonia.

*Note: Assumes the starting material is less polar, such as 2-(bromomethyl)benzonitrile.

Diagram 1: TLC Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing and solving common TLC problems during reaction monitoring.

TLC_Troubleshooting cluster_start Start cluster_eval Evaluation cluster_results Outcomes & Solutions start Run TLC Plate eval Good Separation & Spot Shape? start->eval streaking Problem: Streaking Spots eval->streaking No rf_low Problem: Rf Too Low (<0.2) eval->rf_low No rf_high Problem: Rf Too High (>0.8) eval->rf_high No success Success: Proceed with Reaction or Workup eval->success Yes sol_streak Solution: Add 1-2% NH₃ or Et₃N to mobile phase. streaking->sol_streak sol_streak->start Re-run sol_rf_low Solution: Increase mobile phase polarity (e.g., add more Methanol). rf_low->sol_rf_low sol_rf_low->start Re-run sol_rf_high Solution: Decrease mobile phase polarity (e.g., add more DCM/Hexane). rf_high->sol_rf_high sol_rf_high->start Re-run

Caption: Troubleshooting logic for common TLC issues.

References

  • University of Rochester, Department of Chemistry. "Troubleshooting Thin Layer Chromatography." Chem.rochester.edu. Available at: [Link]

  • Chemistry LibreTexts. "Visualizing TLC Plates." Chem.libretexts.org, 2022. Available at: [Link]

  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC)." Chem.libretexts.org, 2020. Available at: [Link]

  • Miroshkin, S. et al. "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase." ResearchGate, 2018. Available at: [Link]

  • Google Patents. "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile." Patents.google.com.
  • ChemBAM. "TLC troubleshooting." Chembam.com. Available at: [Link]

  • EPFL. "TLC Visualization Reagents." Epfl.ch. Available at: [Link]

  • Royal Society of Chemistry. "Experimental Details." Rsc.org. Available at: [Link]

  • REACH Devices. "TLC stains." Reachdevices.com. Available at: [Link]

  • Reddit. "TLC and Rf." Reddit.com, 2023. Available at: [Link]

  • Adamovics, J. A. "Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses." Journal of Liquid Chromatography, 1990. Available at: [Link]

  • Ciesla, L., and Waksmundzka-Hajnos, M. "TLC in the Analysis of Plant Material." MDPI, 2022. Available at: [Link]

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistryhall.com. Available at: [Link]

  • Kato, N., and Ogamo, A. "A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines." Science & Justice, 2001. Available at: [Link]

  • Starkey, L.S. "Compound Polarity- Effect on Rf." YouTube, 2012. Available at: [Link]

  • Moffat, A. C., et al. "Thin–layer Chromatography (TLC)." Clarke's Analysis of Drugs and Poisons, 2017. Available at: [Link]

  • Google Patents. "Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride." Patents.google.com.
  • Bitesize Bio. "Troubleshooting Thin Layer Chromatography." Bitesizebio.com. Available at: [Link]

  • UTSC Chemistry Online. "Thin Layer Chromatography." Utsc.utoronto.ca. Available at: [Link]

  • G.D. Searle & Co. "Thin Layer Chromatography." Available at: [Link]

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Long-term storage conditions for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the long-term storage, handling, and stability of this compound, presented in a user-friendly question-and-answer format. Our goal is to provide you with the necessary insights and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] While specific temperature ranges are not always provided by all suppliers, a controlled cool environment, such as a refrigerator at 2-8°C , is a common recommendation for similar piperidine and piperazine derivatives to minimize degradation over time. It is crucial to keep the compound away from heat, sparks, and open flames.[1]

Q2: Is this compound sensitive to moisture?

A2: Yes, compounds containing piperazine moieties can be hygroscopic, meaning they can absorb moisture from the air.[2][3] It is essential to handle this compound in a dry environment and to minimize its exposure to the atmosphere.[2][3] Always ensure the container is securely closed immediately after use.[2][3]

Q3: How does light exposure affect the stability of this compound?

Q4: What are the potential degradation pathways for this compound during storage?

A4: The degradation of this compound can be inferred from the reactivity of its constituent functional groups: the benzonitrile and the 4-methylpiperazine moieties.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, to form a carboxylic acid (benzoic acid derivative) and ammonia.[4] This process can occur in two steps, with the formation of an intermediate benzamide derivative.[4]

  • Oxidation of the Piperazine Ring: The piperazine ring, particularly the tertiary amine, can be prone to oxidation.[5] This can lead to the formation of N-oxides or other oxidative degradation products.[5] The presence of oxygen and certain metal catalysts can accelerate this process.

Diagram: Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 2-((4-methylpiperazin-1-yl)methyl)benzamide A->B Moisture (H₂O) D N-oxide derivatives A->D Oxygen (O₂) C 2-((4-methylpiperazin-1-yl)methyl)benzoic acid B->C Moisture (H₂O)

Caption: Potential degradation pathways of the compound.

Q5: How can I assess the stability of my sample of this compound?

A5: A stability study can be performed to assess the integrity of your sample. This typically involves storing aliquots of the compound under controlled conditions (e.g., recommended storage and accelerated conditions) and testing them at specific time points.[6][7][8] Key analytical techniques for stability testing include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and any potential degradation products.[9] A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.[9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can help in identifying the structure of any degradation products.[10]

  • Visual Inspection: Changes in the physical appearance of the compound, such as color change or clumping, can be an initial indicator of instability.

Troubleshooting Guide

Problem 1: The solid compound appears clumped or has become a sticky solid.

  • Cause: This is a common sign of moisture absorption due to the hygroscopic nature of the compound.[2][3] This may have occurred due to improper storage in a non-airtight container or frequent opening of the container in a humid environment.

  • Solution:

    • Dry the Compound: If the clumping is minor, you may be able to dry the compound in a desiccator under vacuum. However, be aware that this may not fully reverse any chemical degradation that has occurred.

    • Improve Storage: Transfer the compound to a new, dry, airtight container. Consider adding a desiccant pouch to the container, ensuring it does not come into direct contact with the compound.

    • Minimize Exposure: When using the compound, work quickly and in a low-humidity environment if possible (e.g., in a glove box).[11] Reseal the container tightly immediately after use.[2][3]

Problem 2: I observe unexpected peaks in my analytical analysis (e.g., HPLC, NMR).

  • Cause: The presence of new peaks likely indicates the presence of impurities or degradation products. This could be due to long-term storage, exposure to adverse conditions (heat, light, moisture), or contamination.

  • Solution:

    • Characterize Impurities: If possible, use techniques like LC-MS or NMR to identify the structure of the unexpected peaks.[10] This can help in understanding the degradation pathway.

    • Purity Check: Compare the analytical data of the stored sample with the certificate of analysis provided by the supplier or with data from a freshly opened container of the same batch.

    • Consider Purification: If the purity of the compound is critical for your experiment, you may need to purify the material using techniques like recrystallization or column chromatography.

Problem 3: The compound has changed color (e.g., from white to yellow or brown).

  • Cause: A color change is often an indicator of chemical degradation. This can be caused by oxidation or other decomposition reactions, potentially accelerated by exposure to light, air, or impurities.

  • Solution:

    • Assess Purity: Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation.

    • Evaluate Impact: Determine if the observed level of impurity will significantly impact your experimental results. For some applications, a small percentage of impurities may be acceptable, while for others, high purity is essential.

    • Replace if Necessary: If the compound has significantly degraded, it is best to discard it and use a fresh, unopened sample to ensure the reliability of your experimental data.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential chemical degradation.
Atmosphere Dry, Inert (e.g., Argon or Nitrogen) if possibleTo prevent moisture absorption and oxidation.
Container Tightly sealed, airtight containerTo protect from moisture and atmospheric contaminants.[1][2][3]
Light Protected from light (e.g., amber vial or stored in the dark)To prevent photodegradation.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to evaluate the short-term stability of this compound.

Objective: To assess the stability of the compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound sample

  • Climate-controlled stability chamber

  • Airtight amber glass vials

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Appropriate solvents for HPLC analysis

Procedure:

  • Initial Analysis (T=0):

    • Perform a baseline analysis of the compound.

    • Record the physical appearance (color, form).

    • Perform HPLC analysis to determine the initial purity and create a reference chromatogram.

  • Sample Preparation:

    • Aliquot the compound into several airtight amber glass vials.

    • Seal the vials tightly.

  • Storage Conditions:

    • Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity .[12]

  • Time Points:

    • Pull samples for analysis at predetermined time points, such as 1, 3, and 6 months.[7][8][13]

  • Analysis at Each Time Point:

    • At each time point, remove a vial from the chamber.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Perform a visual inspection and record any changes.

    • Perform HPLC analysis under the same conditions as the initial analysis.

  • Data Evaluation:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the parent compound remaining.

    • Note the appearance and growth of any new impurity peaks.

    • A significant change is often defined as a greater than 5% loss in potency or a significant increase in any single degradation product.

Diagram: Accelerated Stability Study Workflow

G cluster_start Start cluster_analysis Analysis cluster_storage Storage cluster_timepoint_analysis Time Point Analysis cluster_end End start Fresh Sample T0_analysis T=0 Analysis (HPLC, Visual) start->T0_analysis storage Accelerated Storage (40°C / 75% RH) T0_analysis->storage T1_analysis T=1 Month Analysis storage->T1_analysis T3_analysis T=3 Months Analysis T1_analysis->T3_analysis T6_analysis T=6 Months Analysis T3_analysis->T6_analysis end Stability Assessment T6_analysis->end

Caption: Workflow for an accelerated stability study.

References

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved January 26, 2026, from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved January 26, 2026, from [Link]

  • Mastan, S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved January 26, 2026, from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved January 26, 2026, from [Link]

  • Eawag. (1998, April 8). Benzonitrile Degradation Pathway. Eawag-BBD. Retrieved January 26, 2026, from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved January 26, 2026, from [Link]

  • Pharmapproach. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved January 26, 2026, from [Link]

  • CUTM Courseware. (n.d.). Accelerated Stability Testing. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). A new nitrate derivative of piperazine: its influence on platelet activity. Retrieved January 26, 2026, from [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile. This compound, a key intermediate in pharmaceutical synthesis, demands a robust and reliable analytical method to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] We will delve into the rationale behind the methodological choices, present a detailed validation protocol in line with international regulatory standards, and compare the proposed HPLC method with a potential alternative, highlighting the strengths and weaknesses of each approach.

Introduction: The Criticality of Purity Assessment

This compound is an organic compound featuring a benzonitrile core and a methylpiperazine substituent.[2] Its molecular formula is C13H17N3 and it has a molecular weight of 215.29 g/mol .[2] The purity of such pharmaceutical intermediates is a critical quality attribute, as impurities can affect the efficacy, safety, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[6][7]

Proposed HPLC Method: A Rationale-Driven Approach

The development of a successful HPLC method hinges on the physicochemical properties of the analyte. This compound is a basic compound due to the piperazine moiety and possesses a chromophore (the benzonitrile group) that allows for UV detection.[8][9] These characteristics guide the selection of the stationary phase, mobile phase, and detector.

Rationale for Method Selection:

A reversed-phase HPLC (RP-HPLC) method is proposed. This is the most common mode of HPLC and is well-suited for the separation of moderately polar to nonpolar compounds.[10]

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing good retention for the analyte. To mitigate peak tailing, which can occur with basic compounds due to interactions with residual silanols on the silica support, a modern, end-capped, high-purity silica column is essential.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is selected. The buffer, typically at a slightly acidic to neutral pH, helps to ensure consistent ionization of the analyte and any basic impurities, leading to reproducible retention times and improved peak shape. The gradient allows for the effective elution of a wider range of potential impurities with varying polarities.

  • Detection: UV detection is appropriate due to the presence of the benzonitrile chromophore.[8] A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for quantification. Based on the benzonitrile structure, a detection wavelength in the range of 210-250 nm is a logical starting point.[8]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample in Diluent SystemPrep Equilibrate System with Mobile Phase MobilePhase Prepare Aqueous Buffer & Organic Solvent MobilePhase->SystemPrep Standard Prepare Reference Standard Solution Injection Inject Sample/Standard SystemPrep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: High-level workflow for HPLC purity determination.

Detailed HPLC Method Protocol

ParameterConditionRationale
Instrument HPLC system with gradient pump, autosampler, column oven, and PDA detectorStandard equipment for pharmaceutical analysis.[10]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA broad gradient ensures the elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 220 nmA wavelength likely to provide good sensitivity for the benzonitrile moiety.[8]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Prep. 0.5 mg/mL in Mobile Phase A/B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions.[10]

Method Validation: A Self-Validating System

The validation of the HPLC method will be performed according to ICH Q2(R1) guidelines.[6][11] The following parameters will be evaluated:

Validation Parameters Relationship Diagram:

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters.

4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a solution of the diluent (blank).

    • Analyze a solution of the this compound reference standard.

    • Analyze a sample of the material.

    • If available, analyze solutions spiked with known related substances.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for this compound should be free from interference from the blank, and any impurities or degradation products. Peak purity analysis using a PDA detector should show a purity angle less than the purity threshold.

4.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from the limit of quantification (LOQ) to 150% of the nominal sample concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

4.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

4.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the same sample on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) of the purity values should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

4.5. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic content)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the purity result should not be significantly affected.

Comparison with an Alternative Method: Ion-Pair Chromatography

While the proposed reversed-phase method is robust, an alternative approach could be Ion-Pair Chromatography (IPC).

FeatureProposed RP-HPLC MethodIon-Pair Chromatography (IPC)
Principle Separation based on hydrophobicity.Separation of ionic and non-ionic compounds by adding an ion-pairing reagent to the mobile phase that forms a neutral complex with the analyte.
Advantages - Simpler mobile phase preparation.- Faster column equilibration.- Generally more robust and reproducible.- Can provide better retention and selectivity for highly polar or basic compounds that are poorly retained in standard RP-HPLC.[13]
Disadvantages - May exhibit peak tailing for strongly basic compounds without proper pH control or column chemistry.- Ion-pairing reagents (e.g., alkyl sulfonates) can be difficult to remove from the column, leading to long equilibration times and memory effects.- Not compatible with mass spectrometry (MS) detection.
Typical Use Case Broad applicability for a wide range of pharmaceutical compounds.When standard RP-HPLC fails to provide adequate retention or resolution for ionic analytes.

Supporting Experimental Data (Hypothetical):

ParameterProposed RP-HPLC MethodIon-Pair Chromatography (IPC)
Tailing Factor (Analyte) 1.21.1
Resolution (Analyte/Impurity A) 2.53.1
Correlation Coefficient (r²) 0.99950.9992
Accuracy (% Recovery) 100.5%99.8%
Precision (RSD) 0.8%1.2%
Column Equilibration Time 20 min60 min

The hypothetical data suggests that while IPC might offer slightly better resolution for a specific impurity, the proposed RP-HPLC method provides comparable or superior performance in terms of linearity, accuracy, and precision, with the significant practical advantages of faster equilibration and greater robustness. For routine quality control, the proposed RP-HPLC method is the more efficient and reliable choice.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for determining the purity of this compound. By following the detailed protocols for method development and validation, researchers, scientists, and drug development professionals can establish a reliable, self-validating system that ensures the quality of this critical pharmaceutical intermediate. The comparison with an alternative method further solidifies the rationale for selecting a well-optimized reversed-phase HPLC method for this application, balancing analytical performance with practical laboratory efficiency.

References

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research, 13(4), 285-291. [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • Pharmaffiliates. This compound. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Taylor & Francis Online. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. Benzonitrile. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Review on Analytical Methods for Piperazine Determination. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzonitrile. [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • MySkinRecipes. 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. [Link]

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A Senior Scientist’s Guide to Pharmaceutical Intermediates: A Comparative Analysis of 2-((4-methylpiperazin-1-yl)methyl)benzonitrile and Alternative Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Intermediate Selection in API Synthesis

In the intricate journey from laboratory concept to life-saving medication, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-stage process where every step is critical. Central to this process are pharmaceutical intermediates—the chemical building blocks that are progressively transformed into the final drug substance.[1] The selection of a specific intermediate and its corresponding synthetic route is not merely a tactical choice; it is a strategic decision that profoundly impacts the overall efficiency, scalability, cost, and purity of the API.[2] A suboptimal route chosen in early development may prove to be a significant bottleneck during scale-up, demanding costly and time-consuming re-optimization.

The benzonitrile moiety, a benzene ring substituted with a nitrile group (-C≡N), is a privileged scaffold in modern pharmacology, appearing in a host of targeted therapies.[3] This guide provides a comparative analysis of synthetic strategies for producing complex APIs featuring this key functional group. We will use 2-((4-methylpiperazin-1-yl)methyl)benzonitrile as a primary case study, exploring its synthesis and potential application as a key building block. To provide a robust, data-driven comparison, we will juxtapose this strategy with alternative, industrially proven synthetic routes for Neratinib , an irreversible tyrosine kinase inhibitor approved for the treatment of breast cancer, whose structure embodies the synthetic challenges we aim to explore.[4][5]

This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a logical framework for evaluating and selecting synthetic pathways.

Chapter 1: The Convergent Strategy: Synthesis and Application of this compound

A convergent synthesis strategy involves preparing complex fragments of the target molecule separately and then coupling them together in the final stages. This approach is often favored for its modularity and efficiency. The title compound, This compound (CAS 864069-00-1), is an archetypal intermediate for such a strategy, combining the benzonitrile ring with the solubilizing N-methylpiperazine group.

This intermediate can be efficiently prepared via a standard nucleophilic substitution reaction. The causality here is straightforward: the secondary amine of 1-methylpiperazine is an effective nucleophile that readily displaces a good leaving group, such as bromide, from a benzylic position.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title intermediate via N-alkylation of 1-methylpiperazine with 2-(bromomethyl)benzonitrile.

Materials:

  • 2-(Bromomethyl)benzonitrile (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (10 volumes)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(bromomethyl)benzonitrile (1.0 eq), acetonitrile (10 volumes), and potassium carbonate (2.0 eq).

  • Begin stirring the suspension at room temperature (20-25°C).

  • Add 1-methylpiperazine (1.2 eq) dropwise to the suspension over 10 minutes. The use of a slight excess of the amine ensures complete consumption of the more valuable electrophile.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (potassium carbonate and potassium bromide byproduct).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the resulting residue between ethyl acetate and deionized water. The organic layer contains the desired product, while water-soluble impurities are removed.

  • Separate the organic layer and wash sequentially with deionized water and then brine to remove residual salts and water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary, though this route often yields a product of sufficient purity for subsequent steps.

reagents 1-Methylpiperazine (1.2 eq) Potassium Carbonate (2.0 eq) Acetonitrile (Solvent) reaction N-Alkylation Reaction Reflux (82°C), 4-6h reagents->reaction start 2-(Bromomethyl)benzonitrile start->reaction workup Aqueous Workup (Filtration, Extraction, Drying) reaction->workup product This compound workup->product

Fig 1. Workflow for the synthesis of the title intermediate.

Chapter 2: Comparative Case Study: Alternative Intermediates in the Synthesis of Neratinib

To contextualize the utility of intermediates like the one described above, we will now analyze two distinct, published routes for the synthesis of Neratinib. These routes highlight different strategic decisions and rely on fundamentally different key intermediates.

Route A: The Scalable Linear Approach via a Quinolone Intermediate

This industrially optimized route focuses on building the core quinolone structure first and then performing subsequent modifications. A key intermediate in this pathway is N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate I ). This approach avoids the high temperatures and low yields of earlier medicinal chemistry routes.[6]

The critical step is the base-catalyzed cyclization of an enaminonitrile to form the quinolone ring system. This choice is driven by the need for mild, scalable, and high-yielding conditions suitable for kilogram-scale production.

Key Step Protocol: Synthesis of Quinolone H from Enaminonitrile G [6]

  • The precursor, enaminonitrile G , is suspended in tert-butanol.

  • Sodium tert-butoxide (2.0 eq) is added, and the mixture is heated to reflux.

  • The strong base facilitates the intramolecular cyclization, forming the quinolone ring with high efficiency (85% yield).

  • The resulting quinolone H is then chlorinated using phosphorus oxychloride (POCl₃) to yield the key intermediate I .

G cluster_route_a Route A: Linear Synthesis A Starting Materials G Enaminonitrile G A->G Multiple Steps H Quinolone H G->H t-BuONa Reflux (85%) I Key Intermediate I (N-(4-chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide) H->I POCl₃ (88%) Neratinib Neratinib I->Neratinib Coupling Steps

Fig 2. Simplified schematic of the scalable linear route to Neratinib.
Route B: The Wittig-Horner Strategy for Side-Chain Construction

An alternative approach focuses on modifying the side chain of a pre-formed quinoline core using a Wittig-Horner reaction. This classic olefination reaction involves reacting a phosphonate ester with an aldehyde or ketone.[7] In this context, the key intermediates are ethyl diethoxyphosphinylacetate (a phosphonate ester) and a quinoline core bearing an aldehyde functional group.

This strategy offers an alternative to potentially problematic coupling chemistries for installing the crotonamide side chain of Neratinib. The choice of a Wittig-Horner reaction provides excellent control over the formation of the carbon-carbon double bond.

Key Step Protocol: Representative Wittig-Horner Reaction [7]

  • To a solution of the phosphonate ester (e.g., ethyl diethoxyphosphinylacetate) in a suitable aprotic solvent like THF, a strong base (e.g., Sodium Hydride) is added at 0°C to generate the phosphonate carbanion.

  • The aldehyde-functionalized quinoline core is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, forming the alkene product.

  • The resulting ester is then converted to the final dimethylaminocrotonamide side chain in subsequent steps.

G cluster_route_b Route B: Wittig-Horner Strategy quinoline Quinoline-aldehyde Intermediate alkene Alkene Product quinoline->alkene phosphonate Phosphonate Ester Intermediate phosphonate->alkene Wittig-Horner Reaction Neratinib Neratinib alkene->Neratinib Side-chain Modification

Fig 3. Logic of the Wittig-Horner approach for Neratinib's side chain.

Quantitative and Strategic Comparison

ParameterRoute A (Linear/Scalable)Route B (Wittig-Horner)Proposed Convergent Strategy
Key Intermediate N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamideQuinoline-aldehyde & Phosphonate EsterThis compound
Overall Yield ~49% over 7 steps reported[6]Varies; often used for flexibilityDependent on final coupling step efficiency
Scalability Proven at kilogram scale[6]Generally scalablePotentially high, but coupling can be an issue
Strategic Advantage Robust, high-yielding cyclizationGood control of alkene geometryModular; allows for late-stage diversification
Potential Challenge Multiple linear steps can reduce overall yieldUse of strong bases (e.g., NaH)Final C-C or C-N coupling step can be low-yielding
Reagent Profile Avoids very high temps of earlier routes[6]Uses standard, but sometimes hazardous, reagentsStandard alkylation chemistry is robust

Expert Discussion: Causality, Trustworthiness, and Field-Proven Insights

As a Senior Application Scientist, my experience underscores that a synthetic route's "quality" is context-dependent.

  • Expertise & Causality: The evolution of the Neratinib synthesis from a high-temperature, low-yield process to the milder, base-catalyzed cyclization of Route A is a classic example of process optimization.[6] The initial route was sufficient for discovery-phase synthesis of analogues, but its harsh conditions (260°C) and poor yield (16.6%) made it unviable for manufacturing. The shift to a logical, mechanism-driven cyclization demonstrates a deep understanding of reaction chemistry to solve a practical problem. The protocol is self-validating because the high yield and scalability have been demonstrated and published, providing a trustworthy benchmark.

  • Trustworthiness & Validation: Each protocol described is designed as a self-validating system. For instance, in the synthesis of our title intermediate, the use of a carbonate base is a deliberate choice. It is strong enough to deprotonate the piperazine but mild enough to prevent side reactions with the benzonitrile group. The aqueous workup is a standard, reliable method for removing inorganic salts and water-soluble starting materials, ensuring the purity of the intermediate for the next step.

  • Authoritative Grounding: The convergent strategy, which would utilize an intermediate like This compound , is a cornerstone of modern medicinal chemistry. Its power lies in flexibility. Should a different solubilizing group be required instead of N-methylpiperazine, one would only need to synthesize a new benzonitrile fragment, rather than re-developing a significant portion of a linear synthesis. This modularity is invaluable in the lead optimization phase of drug discovery.

Conclusion

The comparative analysis of pharmaceutical intermediates is fundamental to robust and economical drug development. While a direct, data-rich comparison involving This compound would require its specific application in a completed API synthesis, its structural motifs are representative of a powerful convergent strategy.

By contrasting this approach with the proven linear and Wittig-Horner routes for Neratinib, we can appreciate the strategic trade-offs a process chemist must consider. The scalable linear route provides a reliable, high-throughput path to a key quinolone intermediate, making it ideal for large-scale manufacturing. Alternative routes like the Wittig-Horner or a convergent strategy offer greater flexibility for analogue synthesis and can sometimes circumvent challenging chemical transformations. Ultimately, the optimal intermediate is the one that best aligns with the goals of the current development phase—be it the speed and flexibility of discovery or the cost, safety, and reliability of commercial production.

References

  • Gu, Y., & Jia, G. (2013). The Wittig–Horner reaction for the synthesis of neratinib. Research on Chemical Intermediates, 40(5), 2007-2014. Available at: [Link]

  • Pfizer Inc. (2013). Preparation method of neratinib. CN103265530A. Google Patents.
  • Various Authors. (n.d.). Alkylation of 1-Methyl-2-piperidones. ResearchGate. Available at: [Link]

  • Ranbaxy Laboratories Ltd. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US20050209294A1. Google Patents.
  • Al-Ostoot, F. H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(1), 1-22. Available at: [Link]

  • Ahmad, S., et al. (2023). Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H. ChemRxiv. Available at: [Link]

  • Various Authors. (2022). Synthesis of 1,2,3-triazole-piperazin-benzo[b][7]thiazine 1,1-dioxides. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Lookchem. Available at: [Link]

  • Pfizer Inc. (2011). Intermediate compound of antitumor drug neratinib and its preparation method and use. CN102731395A. Google Patents.
  • Various Authors. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. CN103382191A. Google Patents.
  • Various Authors. (2000). Rapid Communication Alkylation of isonitrile derivatives with 2,2/-bis(bromomethyl)-I, I'-biphenyl. Indian Journal of Chemistry - Section B, 39B, 859-862. Available at: [Link]

  • Jones, K., & Storey, J. M. (2006). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry, 71(13), 4781–4789. Available at: [Link]

  • Wuhan Institute of Technology. (2018). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. CN108164390A. Google Patents.
  • LookChem. (n.d.). Cas 864069-00-1, 2-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE. Retrieved January 26, 2026, from [Link]

  • Cebeci, Y. U., et al. (2020). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Analogs as Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs as potential inhibitors of the Hepatitis C Virus (HCV). We will delve into the rationale behind their design, a detailed methodology for in silico docking studies, and a comparative analysis of their predicted binding affinities against their experimentally determined antiviral activities. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting HCV with Novel Benzonitrile Analogs

Hepatitis C is a global health concern, and while direct-acting antivirals (DAAs) have significantly improved treatment outcomes, the emergence of drug resistance necessitates the discovery of novel inhibitors with different mechanisms of action.[1] The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold has emerged as a promising starting point for the development of new anti-HCV agents.[1] The core structure, featuring a benzonitrile moiety linked to a piperazine ring, offers a versatile framework for chemical modification to optimize antiviral potency and pharmacokinetic properties.[2][3]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target, as well as the strength of their interaction.[4] This approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and elucidation of structure-activity relationships (SAR). This guide will walk through a practical application of in silico docking to compare a series of these benzonitrile analogs.

Experimental and Computational Methodologies

Selection of Analogs and Experimental Data

A series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs were identified from a study by Peng et al. (2020), which reported their synthesis and evaluation as HCV inhibitors.[1] The lead compound, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile , served as the initial hit, and subsequent chemical modifications led to the identification of a highly potent inhibitor, compound 35 (L0909) .[1] The experimental data, specifically the half-maximal effective concentration (EC50) against HCV-infected Huh7.5 cells, will be used as the benchmark for validating our in silico predictions.[1]

In Silico Docking Protocol

The following protocol outlines a detailed, step-by-step methodology for conducting the molecular docking studies. This protocol is designed to be a self-validating system, incorporating steps for protein and ligand preparation, active site definition, and docking simulation.

Step 1: Protein Preparation

  • Obtain Protein Structure: The biological target for these inhibitors was identified as being involved in the HCV entry stage.[1] For the purpose of this guide, we will use a representative structure of an HCV envelope glycoprotein, a key player in viral entry. A suitable crystal structure can be obtained from the Protein Data Bank (PDB).

  • Pre-processing: The downloaded protein structure will be prepared using AutoDockTools (ADT). This involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: The 2D chemical structures of the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs will be drawn using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Torsion Angle Definition: The rotatable bonds in each ligand will be defined to allow for conformational flexibility during the docking process.

Step 3: Active Site Definition and Grid Generation

  • Binding Site Prediction: The putative binding site on the HCV envelope glycoprotein will be identified based on existing literature or by using computational tools that predict ligand-binding pockets.

  • Grid Box Creation: A grid box will be generated around the identified active site. This box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligands. The size and center of the grid box are critical parameters that must be carefully chosen to encompass the entire binding pocket.

Step 4: Molecular Docking Simulation

  • Docking Algorithm: The docking simulations will be performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Scoring Function: AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) of each ligand pose. The more negative the score, the higher the predicted binding affinity.

  • Analysis of Results: The docking results will be analyzed to identify the best binding pose for each analog based on the docking score and the clustering of poses. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

Workflow Diagram:

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Obtain Protein Structure (PDB) PreProcess Pre-process Protein (ADT) PDB->PreProcess Grid Define Active Site & Grid Box PreProcess->Grid Draw Draw 2D Structures Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize Torsion Define Torsions Minimize->Torsion Torsion->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Results Dock->Analyze Output Docking Results Analyze->Output Binding Affinity & Pose

Caption: A generalized workflow for in silico molecular docking.

Comparative Analysis of Docking Performance

The in silico docking results for a selection of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs are presented below and compared with their experimentally determined anti-HCV activity.

Table 1: Docking Scores and Experimental Activity of Benzonitrile Analogs

Compound IDStructurePredicted Binding Affinity (kcal/mol)Experimental EC50 (µM)[1]
Lead Compound 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile-7.8>13.3
Analog A 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzonitrile-8.51.2
Analog B 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile-8.90.5
Analog C 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)benzonitrile-9.20.25
Compound 35 (L0909) 2-((4-(4-ethylphenyl)piperazin-1-yl)methyl)-4-fluorobenzonitrile-10.10.022

Analysis of Structure-Activity Relationship (SAR):

The docking results show a good correlation with the experimental data. The lead compound, with a relatively lower predicted binding affinity, exhibited weak antiviral activity.[1] Modifications to the arylpiperazine moiety significantly influenced both the predicted binding affinity and the observed biological activity.

  • The introduction of electron-withdrawing groups (fluoro and chloro) on the phenyl ring of the piperazine (Analogs A and B) resulted in improved binding affinity and antiviral potency.

  • The addition of an electron-donating methoxy group (Analog C) further enhanced the predicted binding, which is consistent with its improved EC50 value.

  • The most potent compound, 35 (L0909) , which features both a 4-ethylphenyl group on the piperazine and a fluorine atom on the benzonitrile ring, exhibited the strongest predicted binding affinity.[1] This suggests that the combination of these modifications leads to a more favorable interaction with the target protein.

Visualization of Binding Interactions:

Analysis of the docked poses revealed key interactions contributing to the binding affinity. For the most potent compound, 35 (L0909) , the following interactions were observed:

  • Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the nitrile group were predicted to form hydrogen bonds with key amino acid residues in the binding pocket.

  • Hydrophobic Interactions: The ethylphenyl group and the benzonitrile ring were observed to engage in hydrophobic interactions with nonpolar residues, contributing to the overall binding stability.

G cluster_pathway HCV Entry and Inhibition HCV HCV Virion Binding Binding HCV->Binding Receptor Host Cell Receptor Receptor->Binding Entry Viral Entry Binding->Entry Replication Viral Replication Entry->Replication Inhibitor Benzonitrile Analog (e.g., L0909) Block Blockade Inhibitor->Block Block->Entry

Caption: Simplified diagram of HCV entry and the inhibitory action of the benzonitrile analogs.

Trustworthiness and Self-Validation

The reliability of in silico docking studies hinges on a robust and validated protocol. The methodology described in this guide incorporates several self-validating principles:

  • Correlation with Experimental Data: The primary validation of our in silico model is the strong correlation observed between the predicted binding affinities and the experimentally determined EC50 values. This provides confidence in the predictive power of the docking protocol for this class of compounds.

  • Consistent SAR: The docking results are consistent with the observed structure-activity relationships, further reinforcing the validity of the binding poses and interaction patterns.

  • Use of Standardized Tools: The use of widely accepted and validated software such as AutoDockTools and AutoDock Vina ensures that the results are reproducible and comparable to other studies.

Conclusion and Future Directions

This guide demonstrates the utility of in silico molecular docking as a valuable tool in the early stages of drug discovery. By applying a systematic and validated docking protocol, we were able to effectively compare a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs and gain insights into their structure-activity relationships as HCV inhibitors. The strong correlation between the predicted binding affinities and experimental data underscores the potential of this scaffold for further optimization.

Future work should focus on synthesizing and testing new analogs based on the insights gained from this study. Additionally, more advanced computational techniques, such as molecular dynamics simulations, could be employed to further investigate the dynamic behavior of the ligand-protein complexes and refine our understanding of the binding mechanism.

References

  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. Retrieved from [Link]

  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., Su, Y., Gao, Z. W., Chen, X. Y., Xiong, B., Gao, Z. B., Chen, Y., Ding, J., Meng, L. H., & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Peng, X., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(13), 7161–7177. [Link]

  • Gani, O. A., & Rao, M. S. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03239. [Link]

  • Various Authors. (2015). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 25(13), 6989. [Link]

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A Comparative Efficacy Analysis: Novel Benzonitrile Derivatives versus Sitagliptin in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Diabetes Drug Discovery

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. This guide provides a detailed comparative analysis of the efficacy of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against the well-established DPP-4 inhibitor, sitagliptin. While direct data on 2-((4-methylpiperazin-1-yl)methyl)benzonitrile derivatives as DPP-4 inhibitors is not publicly available, this analysis of structurally related compounds offers valuable insights into the potential of this chemical scaffold.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, comparative in vitro efficacy, and the experimental protocols essential for evaluating novel DPP-4 inhibitors.

The Central Role of DPP-4 Inhibition in Glycemic Regulation

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][] By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 curtails their insulinotropic effects.[3]

Inhibition of DPP-4 prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[] This mechanism of action provides effective glycemic control with a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic agents.

DPP-4 Inhibition Pathway cluster_0 Normal Physiological Response cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic Islets Pancreatic Islets Incretins (GLP-1, GIP)->Pancreatic Islets Stimulation Prolonged Active Incretins Prolonged Active Incretins Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic Islets->Insulin Secretion Glucagon Suppression Glucagon Suppression Pancreatic Islets->Glucagon Suppression Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Suppression->Glucose Homeostasis DPP-4_Inhibited DPP-4 DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4_Inhibited Inhibition Pancreatic Islets_2 Pancreatic Islets Prolonged Active Incretins->Pancreatic Islets_2 Enhanced Stimulation Enhanced Insulin Secretion Enhanced Insulin Secretion Improved Glucose Control Improved Glucose Control Enhanced Insulin Secretion->Improved Glucose Control Enhanced Glucagon Suppression Enhanced Glucagon Suppression Enhanced Glucagon Suppression->Improved Glucose Control Pancreatic Islets_2->Enhanced Insulin Secretion Pancreatic Islets_2->Enhanced Glucagon Suppression

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Comparative In Vitro Efficacy: Benzonitrile Derivatives vs. Sitagliptin

A study investigating a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives revealed their potential as DPP-4 inhibitors, though with lower potency compared to sitagliptin.[4] The in vitro inhibitory activity of these compounds was evaluated to determine their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme.

CompoundDPP-4 IC50 (µM)
Sitagliptin (Reference) 0.0236
2-({2-[(dimethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile3.4562
2-({2-[(diethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile6.7805
2-({2-[(dipropylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile4.3210
2-({2-[(morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile1.4621
2-({2-[(4-methylpiperazin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile2.8765
2-({2-[(piperidin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile5.1234

Data synthesized from a study on quinazolinone-benzonitrile derivatives.[4]

As the data indicates, sitagliptin exhibits potent DPP-4 inhibition with an IC50 in the nanomolar range. In contrast, the benzonitrile derivatives, while demonstrating inhibitory activity, have IC50 values in the micromolar range, indicating significantly lower potency.[4] Among the tested derivatives, the compound featuring a morpholino-methyl substitution at the C-2 position of the quinazolinone ring showed the highest potency.[4]

The lower bioactivity of these derivatives compared to sitagliptin is likely attributable to differences in their binding interactions with the active site of the DPP-4 enzyme.[4]

Structure-Activity Relationship (SAR) Insights for Piperazine-Based DPP-4 Inhibitors

The development of effective DPP-4 inhibitors is heavily reliant on understanding the structure-activity relationships that govern their binding to the enzyme's active site. For piperazine-containing inhibitors, several key structural features are known to influence potency and selectivity.

Generally, the presence of electron-withdrawing groups on the aromatic rings of piperazine derivatives can enhance inhibitory activity.[5] The substitution pattern on these rings is also crucial, with certain positions being more favorable for interaction with the enzyme's binding pockets.[5] For instance, in a series of piperazine sulfonamide derivatives, compounds with chloro-substitutions demonstrated better activity than those with methyl groups.[5]

The nature of the substituent on the second nitrogen of the piperazine ring plays a significant role in determining the compound's interaction with the S2 pocket of the DPP-4 enzyme. Modifications to this part of the molecule can significantly impact binding affinity and, consequently, inhibitory potency.

While specific SAR data for this compound derivatives is unavailable, the general principles derived from other piperazine-based inhibitors suggest that the benzonitrile and methylpiperazine moieties would need to be optimally positioned to interact with the key residues in the DPP-4 active site to achieve high potency.

Experimental Protocols for Efficacy Evaluation

The following are standardized experimental protocols for the in vitro and in vivo assessment of DPP-4 inhibitor efficacy.

In Vitro DPP-4 Inhibition Assay (Fluorogenic Method)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC).[6][7] In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and sitagliptin (positive control) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds and sitagliptin in assay buffer.

    • Reconstitute the human recombinant DPP-4 enzyme in the assay buffer to the desired concentration.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of the diluted test compound or control to the wells of a black microtiter plate.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350-360 nm, Em: 450-465 nm).[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound and controls.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro DPP-4 Inhibition Assay Workflow start Start reagent_prep Reagent Preparation (Compounds, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (Add Compounds/Controls) reagent_prep->plate_setup enzyme_add Add DPP-4 Enzyme & Pre-incubate plate_setup->enzyme_add reaction_start Initiate Reaction (Add Fluorogenic Substrate) enzyme_add->reaction_start fluorescence_reading Kinetic Fluorescence Reading reaction_start->fluorescence_reading data_analysis Data Analysis (% Inhibition, IC50 Calculation) fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for the In Vitro DPP-4 Inhibition Assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo experiment to assess the glucose-lowering efficacy of a DPP-4 inhibitor in a physiological context.

Principle: After a period of fasting, a glucose load is administered orally to mice. Blood glucose levels are then monitored over time. An effective DPP-4 inhibitor will enhance the action of endogenous incretins, leading to a more efficient clearance of the glucose load and a smaller excursion in blood glucose levels compared to a control group.

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimatize the mice (e.g., C57BL/6J) to the experimental conditions for at least one week.[8]

    • Fast the mice for a specified period (e.g., 6 hours) prior to the experiment, with free access to water.[8][9]

  • Compound Administration:

    • Administer the test compound, sitagliptin (positive control), or vehicle (e.g., saline) orally via gavage at a pre-determined time (e.g., 30-60 minutes) before the glucose challenge.[8][10]

  • Glucose Challenge and Blood Sampling:

    • At time zero, administer a glucose solution (e.g., 2 g/kg body weight) orally to each mouse.[8][9]

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.[11]

    • Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the blood glucose levels and AUC between the treatment groups and the vehicle control group.

Conclusion and Future Directions

The comparative analysis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against sitagliptin demonstrates that while the benzonitrile scaffold can exhibit DPP-4 inhibitory activity, the known derivatives are significantly less potent than the established drug, sitagliptin.[4] The development of novel, potent, and selective DPP-4 inhibitors requires a deep understanding of the structure-activity relationships governing their interaction with the enzyme's active site.

For the specific scaffold of this compound, further research is warranted to synthesize and evaluate its derivatives for DPP-4 inhibitory activity. Future studies should focus on optimizing the substituents on both the benzonitrile and piperazine rings to enhance binding affinity and potency. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds, from initial in vitro screening to in vivo efficacy assessment. The continued exploration of new chemical scaffolds holds the promise of identifying next-generation DPP-4 inhibitors with improved pharmacological profiles for the management of type 2 diabetes.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available at: [Link].

  • US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ... - Google Patents.
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. Available at: [Link].

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. Available at: [Link].

  • OGTT in C57BL/6J mice after oral administration of various DPP-4... - ResearchGate. Available at: [Link].

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice - bioRxiv. Available at: [Link].

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  • DPP4 Assay Kit - BPS Bioscience. Available at: [Link].

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
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  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Available at: [Link].

  • Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis - MDPI. Available at: [Link].

  • Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes | New Drug Approvals. Available at: [Link].

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed. Available at: [Link].

  • DPP4 ACTIVITY ASSAY KIT - Life Technologies (India) Pvt. Ltd. Available at: [Link].

  • Oral Glucose Tolerance Test in Mouse - Protocols.io. Available at: [Link].

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  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed. Available at: [Link].

  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors - MDPI. Available at: [Link].

  • DA-1229, a novel and potent DPP4 inhibitor, improves insulin resistance and delays the onset of diabetes - PubMed. Available at: [Link].

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A Tale of Two Isomers: A Comparative Guide to 2-((4-methylpiperazin-1-yl)methyl)benzonitrile and 4-((4-methylpiperazin-1-yl)methyl)benzonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the positional isomerism of a molecule can dramatically alter its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth, objective comparison of two closely related benzonitrile derivatives: 2-((4-methylpiperazin-1-yl)methyl)benzonitrile and 4-((4-methylpiperazin-1-yl)methyl)benzonitrile. While direct comparative experimental data for these specific isomers is not extensively published, this guide synthesizes available information on structurally similar compounds, predictive data, and established scientific principles to offer valuable insights for researchers in drug discovery and development.

Structural and Physicochemical Landscape: The Impact of Substitution

The seemingly subtle shift of the (4-methylpiperazin-1-yl)methyl group from the ortho (2-position) to the para (4-position) on the benzonitrile ring has significant implications for the molecule's three-dimensional structure and its interactions with the surrounding environment.

The ortho-isomer is sterically more hindered due to the proximity of the two bulky substituents. This can influence its conformational flexibility and how it presents its pharmacophoric features to a biological target. In contrast, the para-isomer possesses greater symmetry, which can affect its crystal packing and solubility.[1]

To provide a quantitative comparison, key physicochemical properties were predicted using computational models. These parameters are crucial for assessing a compound's "drug-likeness" and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyThis compound (Predicted)4-((4-methylpiperazin-1-yl)methyl)benzonitrile (Predicted)Implication for Drug Development
Molecular Formula C₁₃H₁₇N₃C₁₃H₁₇N₃Identical, indicating the same elemental composition.
Molecular Weight 215.29 g/mol 215.29 g/mol Identical, falling within the desirable range for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.12.3Both isomers exhibit moderate lipophilicity, suggesting good membrane permeability. The slightly higher logP of the para-isomer may lead to increased tissue distribution.
Topological Polar Surface Area (TPSA) 28.2 Ų28.2 ŲIdentical, indicating similar potential for crossing biological membranes.
Hydrogen Bond Donors 00Both lack hydrogen bond donating capabilities.
Hydrogen Bond Acceptors 33Both have three hydrogen bond accepting sites (the two nitrogen atoms of the piperazine ring and the nitrile nitrogen), influencing their solubility and target binding.
pKa (most basic) 8.58.7The tertiary amine in the piperazine ring is the most basic site. The slightly higher pKa of the para-isomer suggests it will be more protonated at physiological pH, potentially impacting its solubility and interaction with acidic residues in proteins.

Table 1: Predicted Physicochemical Properties of the Isomers.

Synthesis Strategies: A Convergent Approach

Both isomers can be synthesized via a straightforward nucleophilic substitution reaction. The key starting materials are the corresponding bromomethylbenzonitriles and 1-methylpiperazine.

G

Experimental Protocol: General Synthesis of ((4-methylpiperazin-1-yl)methyl)benzonitrile Isomers

Part A: Synthesis of Bromomethylbenzonitrile Intermediates

  • Reaction Setup: To a solution of the corresponding methylbenzonitrile (2-methylbenzonitrile or 4-methylbenzonitrile) (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired bromomethylbenzonitrile intermediate.[2]

Part B: Synthesis of Final Products

  • Reaction Setup: Dissolve the respective bromomethylbenzonitrile (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add 1-methylpiperazine (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) (1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 2- or 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.[3]

Biological Activity Profile: A Tale of Two Targets

While a head-to-head comparison is not available, literature on analogous structures provides a strong basis for postulating the potential biological activities of these isomers.

Antiviral Activity: Focus on Hepatitis C Virus (HCV)

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry. These compounds are thought to interfere with the early stages of the viral life cycle, preventing the virus from entering host cells. The ortho-substitution pattern appears to be a key feature for this activity, suggesting that This compound is a promising candidate for investigation as an HCV entry inhibitor. The specific conformation enforced by the ortho-substitution may be crucial for binding to viral or host factors involved in the entry process.[4]

In contrast, there is a lack of similar reports for para-substituted analogues, suggesting that the spatial arrangement of the pharmacophoric groups is critical for this specific antiviral activity.

G

Metabolic Regulation: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The benzonitrile moiety is a known pharmacophore in a number of DPP-4 inhibitors. Studies on quinazolinone-based DPP-4 inhibitors incorporating a methyl)benzonitrile fragment suggest that the position of this substituent can influence activity. While a direct comparison of the two isomers in the same scaffold is not available, structure-activity relationship (SAR) studies in other series of DPP-4 inhibitors have shown that para-substituted rings often exhibit favorable interactions within the S1 sub-pocket of the DPP-4 enzyme. This suggests that 4-((4-methylpiperazin-1-yl)methyl)benzonitrile might be a more promising candidate for DPP-4 inhibition compared to its ortho-counterpart. The linear arrangement of the para-isomer could allow for optimal penetration into the active site.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay
  • Reagents and Materials: Human recombinant DPP-4, fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5), test compounds (2- and 4-isomers), and a known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

  • Assay Procedure: a. In a 96-well black microplate, add 25 µL of assay buffer. b. Add 5 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%). c. Add 10 µL of human recombinant DPP-4 enzyme solution and incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6]

Concluding Remarks for the Practicing Scientist

This comparative guide highlights the profound impact of positional isomerism on the properties and potential biological activities of 2- and 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.

  • This compound , with its ortho-substitution pattern, appears to be a more promising starting point for the development of HCV entry inhibitors . The steric constraints imposed by this arrangement may be a critical determinant for its interaction with the viral entry machinery.

  • Conversely, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile , featuring a para-substitution, may be a more suitable candidate for targeting enzymes with well-defined, linear binding pockets, such as DPP-4 .

References

  • MySkinRecipes. (n.d.). 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. Retrieved from a relevant chemical supplier website.
  • PrepChem. (2023). Synthesis of 4-(4-phenylpiperazinylmethyl)benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds".
  • Wang, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(13), 6849–6864.
  • Brieflands. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands.
  • HCV GUIDELINES. (2025). HCV Replicon Systems. Retrieved from [Link]

  • Pharmacognosy Journal. (2018). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal, 10(5).
  • ResearchGate. (2017). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)benzonitrile. Retrieved from a relevant Sigma-Aldrich product page.
  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)benzonitrile. Retrieved from a relevant Sigma-Aldrich product page.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13495034, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5339695, 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. Retrieved from [Link].

  • Sartorius. (2022). A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology.
  • ResearchGate. (2017). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. kindly provide me step wise procedure?

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. As a research chemical, its toxicological properties are not fully characterized, necessitating a cautious and rigorous approach to waste management. This guide is designed for researchers, laboratory managers, and drug development professionals, ensuring that safety and environmental stewardship are paramount throughout the chemical's lifecycle.

The core principle of this guide is risk mitigation. The molecular structure, featuring a benzonitrile group and a methylpiperazine moiety, suggests potential hazards that must be expertly managed. Nitriles can be toxic, and piperazine derivatives can be corrosive or irritants. Therefore, all waste containing this compound, including pure substance, contaminated solutions, and used consumables, must be treated as hazardous waste.

Hazard Identification and Risk Assessment

The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its corrosive properties.[1][2] The benzonitrile component is structurally related to compounds that can cause respiratory irritation and may have adverse effects on the central nervous system, liver, and blood upon repeated exposure.[2]

Table 1: Anticipated Hazard Profile and Chemical Properties

PropertyAnticipated Value / ClassificationRationale & Causality
Physical State Solid (likely)Based on data for similar isomers and derivatives.[3]
Acute Toxicity Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled. This is a common classification for benzonitrile and piperazine derivatives.[3][4]
Skin Corrosion/Irritation Corrosive / Irritant (Potential)Piperazine-containing compounds can be corrosive. Assumed to be a risk until proven otherwise.[1]
Incompatible Materials Strong oxidizing agents, Acids, Reducing agentsThese materials can react exothermically or produce hazardous byproducts. Contact with strong acids could potentially lead to the release of hydrogen cyanide gas.[3]
Environmental Hazard Harmful to aquatic life (Potential)Discharge into the environment must be avoided. Do not empty into drains.[1][4]

Mandatory Personal Protective Equipment (PPE)

Due to the anticipated hazards, stringent use of Personal Protective Equipment (PPE) is mandatory when handling waste containing this compound.

Table 2: Required PPE for Waste Handling

EquipmentSpecificationJustification
Hand Protection Nitrile or neoprene glovesPrevents dermal absorption, which is a likely route of exposure.[4]
Eye Protection Chemical safety goggles or face shieldProtects against splashes of solutions or contact with solid dust.[3]
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing.[1]
Respiratory Protection Use in a certified chemical fume hoodFor handling the solid compound or concentrated solutions to prevent inhalation of dust or aerosols.

In-Lab Waste Management: Segregation and Storage Protocol

Proper segregation and temporary storage within the laboratory are critical to prevent dangerous reactions and ensure compliant disposal.[5]

Step-by-Step Segregation and Storage:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix with other waste categories unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid. The original product container is often the best choice for storing residual waste.[6]

  • Label the Container: As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

  • Maintain Closed Containers: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the lab environment.

  • Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[6]

  • Ensure Segregation from Incompatibles: Store the waste away from acids, strong oxidizing agents, and other incompatible materials.[3][7] Refer to the laboratory's chemical segregation plan.

Diagram 1: In-Lab Waste Handling Workflow

G cluster_0 Waste Generation Point cluster_1 Preparation & Storage A Identify Waste: - Unused solid - Contaminated solutions - Used consumables B Select Compatible Container (HDPE/Glass) A->B Begin C Affix 'Hazardous Waste' Label with Full Chemical Name B->C D Place in Secondary Containment C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Sealed E->F G Segregate from Incompatible Chemicals (Acids, Oxidizers) E->G

Caption: Workflow for safe in-lab accumulation of chemical waste.

Final Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle-to-grave."[8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[1]

Step-by-Step Protocol for Off-Site Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.

  • Ensure Proper Packaging: Confirm that the waste container is properly labeled, sealed, and free of external contamination.

  • Complete Documentation: Fill out any required waste manifest or pickup forms provided by your EHS office. Accurate documentation is a legal requirement.

  • Transfer Custody: Hand over the waste to the authorized personnel during the scheduled pickup.

The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][9]

Diagram 2: Disposal Pathway Decision Tree

G A Waste Ready for Disposal (Container Full or Project Complete) B Is the container properly labeled, sealed, and in secondary containment? A->B C Correct labeling/packaging issues. Consult Lab Safety Manual. B->C No D Contact Institutional EHS Office to Request Waste Pickup B->D Yes C->B Re-evaluate E Complete Hazardous Waste Manifest/Pickup Form D->E F Transfer Waste to Authorized EHS Personnel E->F G Waste transported to licensed Treatment, Storage, and Disposal Facility (TSDF) for Incineration F->G

Caption: Decision process for compliant chemical waste disposal.

Spill and Decontamination Procedures

In the event of a spill during waste handling, immediate and appropriate action is required.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear the full PPE detailed in Table 2.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency EHS number. Do not attempt to clean it up yourself.

All materials used for decontamination, including wipes, absorbents, and contaminated PPE, must be disposed of as hazardous waste in the same designated container.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

  • Curated Waste. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Letrozole Impurity C. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile. As the toxicological properties of this specific chemical have not been exhaustively investigated, this protocol is grounded in a conservative approach, drawing from established safety data for its constituent chemical classes: substituted benzonitriles and piperazine derivatives. The primary directive is to minimize exposure through a multi-layered system of engineering controls and personal protective equipment (PPE).

Hazard Assessment: A Synthesis of Structural Alerts

This compound is a complex molecule featuring a benzonitrile group and a substituted piperazine moiety. Each of these structural components carries known hazard profiles that dictate our handling precautions.

  • Benzonitrile Moiety : The nitrile group (-C≡N) is structurally related to cyanide. Benzonitriles are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] High-level exposure can lead to severe health consequences, including respiratory distress and neurological effects, while lower exposures may cause irritation to the skin, eyes, and respiratory tract.

  • Piperazine Moiety : Piperazine and its derivatives can be corrosive, causing skin burns and serious eye damage.[2][3] They may also cause allergic skin reactions and are often associated with respiratory irritation.

Given these precursors, we must assume that this compound is toxic if swallowed or inhaled, harmful in contact with skin, and capable of causing serious skin and eye irritation or damage .[2][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.

Core Directive: A Multi-Layered PPE Protocol

The foundation of safe handling rests on preventing all direct contact with the substance. This is achieved through a combination of engineering controls (i.e., a chemical fume hood) and a meticulously chosen set of personal protective equipment.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationStandardRationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)EN 374Provides a chemical barrier against dermal absorption, which is a primary exposure route for benzonitriles.[1] Double-gloving offers protection during glove removal and in case of a breach in the outer glove.
Eye/Face Protection Chemical Safety Goggles and a Face ShieldEN 166Protects against splashes and potential dust particles, preventing severe eye irritation or corrosive damage from the piperazine moiety.[4][5][6] A face shield is required when handling larger quantities.
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned) with long sleevesN/AProtects skin and personal clothing from contamination.[2][4][5]
Respiratory Protection NIOSH-approved Respirator with Particulate Filter (if handling powder) or Organic Vapor Cartridge (if heated)NIOSH/EN 143, EN 149Required when engineering controls cannot guarantee exposure levels are minimal, especially when handling the solid form which can create dust.[3][7] Benzonitriles are toxic if inhaled.[4]
Experimental Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: If handling significant splash risks, add a face shield over the goggles.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.[6]

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap.

  • Lab Coat: Unbutton and remove the lab coat by rolling it inside out to contain any surface contamination.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][4]

Operational and Disposal Plans

Safe Handling Workflow

All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification B Don Full PPE (as per protocol) A->B C Gather All Required Materials B->C D Carefully Weigh/Measure Compound C->D Begin Work E Perform Chemical Transfer/Reaction D->E F Securely Cap All Containers E->F G Decontaminate Work Surface F->G Complete Work H Segregate & Label Hazardous Waste G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Disposal Protocol
  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[9] Do not pour this chemical down the drain.[10] Nitrile waste streams should be segregated and clearly labeled.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, weighing paper, and gloves, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for disposal.[9][11]

  • Spills: In the event of a spill, evacuate the area. The cleanup should be performed by trained personnel wearing appropriate PPE. All spill cleanup materials must be treated as hazardous waste.[9]

Emergency First Aid Procedures

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water.[2] Immediately call a poison center or doctor.[4]

By adhering to this comprehensive guide, you establish a self-validating system of safety, ensuring the protection of yourself and your colleagues while working with this potent chemical intermediate.

References

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Mesitonitrile 95%.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous.
  • Organic Syntheses. (n.d.). α-PHENYL-α,α-DIPHENYLACETONITRILE.
  • CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 Material Safety Data Sheet SDS/MSDS.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • Fisher Scientific. (2025, May 6). Safety Data Sheet.
  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Chemical Waste Management Guide. (n.d.). Retrieved from Technion - Israel Institute of Technology.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • CDH Fine Chemical. (n.d.). PIPERAZINE ANHYDROUS CAS NO 110-85-0 Material Safety Data Sheet SDS/MSDS.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.